molecular formula C5H7N3O2S B8649786 (2-Methanesulfonyl-pyrimidin-4-yl)-amine

(2-Methanesulfonyl-pyrimidin-4-yl)-amine

Cat. No.: B8649786
M. Wt: 173.20 g/mol
InChI Key: CZRAGHMJPYCHFG-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry Research

Pyrimidine derivatives are of profound importance in the field of medicinal chemistry, largely due to their presence in the very building blocks of life: the nucleobases cytosine, thymine, and uracil. gsconlinepress.com This fundamental biological role has made the pyrimidine scaffold a "privileged structure" in drug design, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. mdpi.com Consequently, pyrimidine-based compounds have been successfully developed into a wide range of therapeutic agents with diverse pharmacological activities. gsconlinepress.comnih.gov

The versatility of the pyrimidine ring allows for substitutions at various positions, enabling chemists to create large libraries of compounds for screening against different diseases. These derivatives have been shown to exhibit a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular activities. orientjchem.org The ability of the pyrimidine core to interact with a variety of enzymes and receptors through hydrogen bonding and other non-covalent interactions is a key factor in its widespread utility in medicinal chemistry. mdpi.com

Rationale for Academic Investigations into Sulfonyl-Containing Pyrimidine Scaffolds

The incorporation of a sulfonyl group (SO2) into a pyrimidine scaffold, as seen in (2-Methanesulfonyl-pyrimidin-4-yl)-amine, is a deliberate design strategy employed by medicinal chemists to enhance a molecule's therapeutic potential. The methanesulfonyl group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, properties that can significantly influence a molecule's binding affinity and selectivity for its biological target. researchgate.net

Academic research into sulfonyl-containing pyrimidines is driven by several key rationales:

Enhanced Target Engagement: The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to more potent and selective inhibition. This is particularly relevant in the development of kinase inhibitors, a major class of anticancer drugs. acs.orgnih.gov

Improved Physicochemical Properties: The introduction of a sulfonyl group can modulate a compound's solubility, lipophilicity, and metabolic stability, all of which are critical parameters for drug development.

Bioisosteric Replacement: The sulfonamide group (SO2NH) is a well-known bioisostere of the carboxylic acid group, and the sulfonyl group itself can be used to replace other functionalities to optimize a molecule's properties.

Synthetic Versatility: The methanesulfonyl group can act as a good leaving group in nucleophilic aromatic substitution reactions, making sulfonyl-containing pyrimidines valuable intermediates for the synthesis of more complex molecules. researchgate.net

The hybridization of a pyrimidine core with a sulfonyl or sulfonamide moiety has proven to be a successful strategy in the development of novel therapeutic candidates, particularly in oncology. nih.govtandfonline.com

Historical Trajectory and Seminal Discoveries Related to this compound Research

While a specific historical timeline detailing the first synthesis and seminal discoveries of this compound is not extensively documented in dedicated publications, its emergence is intrinsically linked to the broader development of substituted pyrimidines in medicinal chemistry. Its use as a synthetic intermediate can be traced through the patent and academic literature focused on the creation of more complex molecules, particularly kinase inhibitors.

The key discovery underpinning the importance of this compound is the recognition of the 2-methanesulfonyl group as an effective leaving group in nucleophilic aromatic substitution reactions on the pyrimidine ring. This allows for the facile introduction of various amine-containing fragments at the 2-position, a common strategy in the synthesis of libraries of potential drug candidates. For example, the synthesis of certain kinase inhibitors involves the reaction of a 2-(methylsulfonyl)pyrimidine (B77071) intermediate with an appropriate amine. google.com

The historical significance of this compound, therefore, lies not in its own biological activity, but in its role as a key building block that has enabled the exploration of a wide chemical space in the search for new drugs.

Scope and Objectives of Comprehensive Academic Research on this compound

Comprehensive academic research centered on this compound and related compounds generally encompasses the following scope and objectives:

Development of Efficient Synthetic Methodologies: A primary objective is to develop robust and high-yielding synthetic routes to this compound and its derivatives. This includes the optimization of reaction conditions and the exploration of novel synthetic strategies.

Exploration of its Synthetic Utility: Researchers aim to demonstrate the versatility of this compound as a synthetic intermediate. This involves reacting it with a diverse range of nucleophiles to generate libraries of novel pyrimidine derivatives.

Design and Synthesis of Biologically Active Molecules: A major goal is to use this compound as a scaffold for the design and synthesis of compounds with specific biological activities, such as kinase or carbonic anhydrase inhibition. nih.gov

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds and evaluating their biological activity, researchers can establish structure-activity relationships. This provides valuable insights into how different structural modifications influence a compound's potency and selectivity.

Investigation of Physicochemical Properties: A comprehensive study would also involve the characterization of the physicochemical properties of the synthesized compounds, such as their solubility, stability, and lipophilicity, to assess their drug-like characteristics.

The following table provides an overview of the typical research objectives and the methodologies employed:

Research ObjectiveMethodologies
Synthesis Optimization Reaction condition screening, catalyst evaluation, purification technique development.
Library Synthesis Parallel synthesis, combinatorial chemistry.
Biological Evaluation In vitro enzyme assays, cell-based assays, in vivo animal models.
SAR Analysis Computational modeling, QSAR studies.
Physicochemical Profiling HPLC, NMR, mass spectrometry, solubility and stability assays.

In essence, academic research on this compound is primarily focused on leveraging its chemical reactivity to fuel the engine of drug discovery, particularly in the realm of targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7N3O2S

Molecular Weight

173.20 g/mol

IUPAC Name

2-methylsulfonylpyrimidin-4-amine

InChI

InChI=1S/C5H7N3O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3,(H2,6,7,8)

InChI Key

CZRAGHMJPYCHFG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)N

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of 2 Methanesulfonyl Pyrimidin 4 Yl Amine

Retrosynthetic Analysis and Strategic Disconnections for the Synthesis of (2-Methanesulfonyl-pyrimidin-4-yl)-amine

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available precursors. advancechemjournal.com For this compound, the primary disconnections focus on the installation of the key functional groups onto the pyrimidine (B1678525) core and the formation of the heterocyclic ring itself.

The most logical disconnections for the target molecule are the C4-amino bond and the C2-sulfonyl bond. This leads to a key intermediate, a 4-halo-2-(methylsulfonyl)pyrimidine, which can undergo nucleophilic aromatic substitution (SNAr) to introduce the amine. A further disconnection of the C-S bond points to a 2-(methylthio)pyrimidine (B2922345), as the sulfone is commonly prepared via oxidation of the more readily installed thioether.

Ultimately, the pyrimidine ring itself can be disconnected. This breaks the heterocycle down into a three-carbon unit (like a 1,3-dicarbonyl compound or its synthetic equivalent) and a nitrogen-containing guanidine (B92328) or urea (B33335) component, which are the fundamental building blocks for the ring system. advancechemjournal.com

Key Pyrimidine Ring Formation Strategies

The construction of the pyrimidine scaffold is a cornerstone of heterocyclic chemistry, with several robust methods available. researchgate.net A prevalent strategy involves the condensation reaction between a 1,3-dielectrophile and a C-N-C synthon like guanidine or its derivatives. nih.gov

One of the most classic and versatile methods is the Pinner synthesis, or related condensations, which typically involve:

Reaction of 1,3-dicarbonyl compounds: Substrates like malonaldehyde, acetylacetone, or ethyl acetoacetate (B1235776) can react with guanidine or urea to form the pyrimidine ring. mdpi.com

Use of β-keto esters and nitriles: These compounds provide the three-carbon backbone required for cyclization with an amidine or guanidine.

Annulation reactions: Modern methods include transition-metal-catalyzed annulation reactions that can build the pyrimidine ring from simpler acyclic precursors. organic-chemistry.org

For the synthesis of a 2-substituted pyrimidine like the target molecule, the use of guanidine or a substituted guanidine is particularly effective as it directly installs the required nitrogenous functionality at the C2 position. nih.gov

Introduction of the Methanesulfonyl Moiety: Synthetic Challenges and Solutions

The methanesulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group and an excellent leaving group in SNAr reactions. acs.org Its introduction onto the pyrimidine ring is a critical step that significantly influences the reactivity of the scaffold.

The most common and practical method for installing a methanesulfonyl group at the C2 position involves a two-step sequence:

Introduction of a Methylthio Group: A precursor such as 2-chloro- or 2-bromopyrimidine (B22483) is reacted with sodium thiomethoxide (NaSMe) to form the 2-(methylthio)pyrimidine intermediate. This nucleophilic substitution is generally efficient.

Oxidation to the Sulfone: The resulting thioether is then oxidized to the corresponding sulfone. This transformation requires careful selection of the oxidant to avoid over-oxidation or side reactions with other functional groups on the pyrimidine ring.

Commonly used oxidants for this purpose include:

Meta-chloroperoxybenzoic acid (m-CPBA)

Potassium peroxymonosulfate (B1194676) (Oxone®)

Hydrogen peroxide with a catalyst

The primary challenge lies in achieving selective oxidation to the sulfone without affecting other sensitive parts of the molecule. The strong electron-withdrawing nature of the resulting sulfonyl group activates the pyrimidine ring for subsequent nucleophilic attack. acs.org

Regioselective Amination Reactions on Pyrimidine Scaffolds

Achieving regioselective amination is paramount in the synthesis of polysubstituted pyrimidines. lookchem.com In a precursor like 4-chloro-2-(methylsulfonyl)pyrimidine, there are two potential sites for nucleophilic attack: C4 and C2. The methanesulfonyl group at C2 is an exceptionally good leaving group, often superior to a halogen. acs.orgresearchgate.net

However, selective substitution at the C4 position can be achieved by carefully controlling the reaction conditions. Several factors influence the regioselectivity of the amination:

Nucleophile: Sterically hindered amines or less reactive aromatic amines may favor attack at the more accessible C4 position. researchgate.net

Base and Solvent: The choice of base and solvent can modulate the reactivity of the nucleophile and the stability of the reaction intermediates (Meisenheimer complexes), thereby influencing the reaction pathway. For instance, using a weak base like sodium hydrogen carbonate or a non-nucleophilic organic base such as 2,6-lutidine can promote selective displacement of the C4-chloride. researchgate.net

Temperature: Lower reaction temperatures often favor the kinetically controlled product, which can differ from the product favored under thermodynamic control at higher temperatures.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, also offer a powerful tool for the regioselective formation of C-N bonds on pyrimidine rings, particularly when dealing with challenging substrates or when SNAr conditions lead to poor selectivity. lookchem.comacs.org

Established Synthetic Routes to this compound

The established routes to this compound are typically linear, multistep sequences that build upon commercially available pyrimidine precursors. These methods are designed for efficiency and control over the introduction of each functional group.

Multistep Synthesis from Commercially Available Pyrimidine Precursors

A common and reliable synthetic pathway starts from 2,4-dichloropyrimidine (B19661) or, more strategically, from 2-(methylthio)pyrimidin-4(3H)-one. The latter route provides excellent control over the sequential functionalization of the C2 and C4 positions.

The synthesis can be summarized in the following steps:

Chlorination: 2-(Methylthio)pyrimidin-4(3H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to convert the C4-hydroxyl group into a chloride, yielding 4-chloro-2-(methylthio)pyrimidine.

Oxidation: The intermediate thioether is selectively oxidized to the corresponding sulfone using an oxidant like m-CPBA in a suitable solvent such as dichloromethane (B109758) (DCM). This step forms the key intermediate, 4-chloro-2-(methylsulfonyl)pyrimidine.

Amination: The final step involves a nucleophilic aromatic substitution reaction where the C4-chloride is displaced by an amine source. This is typically achieved by treating the chloro-sulfone intermediate with ammonia (B1221849), often in the form of ammonium (B1175870) hydroxide (B78521) or a solution of ammonia in an organic solvent, to furnish the target compound, this compound.

This sequence is advantageous because the reactivity of the leaving groups is introduced sequentially, allowing for controlled and high-yielding transformations at each step.

Table 1: Example of a Multistep Synthetic Route

StepStarting MaterialReagents and ConditionsProduct
12-(Methylthio)pyrimidin-4(3H)-onePhosphorus oxychloride (POCl₃), reflux4-Chloro-2-(methylthio)pyrimidine
24-Chloro-2-(methylthio)pyrimidinem-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM)4-Chloro-2-(methylsulfonyl)pyrimidine
34-Chloro-2-(methylsulfonyl)pyrimidineAmmonium hydroxide (NH₄OH) or NH₃ in DioxaneThis compound

Convergent Synthetic Approaches and Reaction Sequence Optimization

For example, a β-keto sulfone or a related activated olefin could be reacted with guanidine to form the 2-amino-4-(substituted)pyrimidine ring, followed by manipulation of the C4 substituent. However, for a molecule like this compound, linear sequences are generally more practical due to the high efficiency of the individual SNAr and oxidation steps and the ready availability of the starting pyrimidine heterocycles.

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can save time, materials, and improve yield.

Reagent Selection: Choosing cost-effective and environmentally benign reagents is crucial for large-scale synthesis.

Process Control: Optimizing temperature, reaction time, and stoichiometry at each step ensures high conversion and minimizes byproduct formation.

For the described linear synthesis, optimization would focus on ensuring complete conversion in the chlorination and oxidation steps and carefully controlling the final amination to prevent any side reactions, such as attack at the C2 position.

Process Intensification and Yield Enhancement Strategies

The industrial synthesis of pharmaceutical intermediates like this compound necessitates robust and efficient manufacturing processes. Process intensification, a key principle in modern chemical engineering, aims to develop smaller, cleaner, and more energy-efficient technologies. cetjournal.it For the synthesis of sulfonyl pyrimidines, strategies often focus on shifting from traditional batch or semi-batch processes to continuous manufacturing models. This transition can significantly improve safety, reduce costs, and enhance reproducibility. cetjournal.it

Key strategies for yield enhancement and process intensification include:

Optimization of Reaction Conditions: Systematically varying parameters such as temperature, pressure, reaction time, and solvent can lead to significant improvements in yield and purity.

Catalyst Screening and Loading: Identifying more active and selective catalysts can accelerate reaction rates and minimize the formation of by-products.

Continuous Flow Processing: As detailed in section 2.3.2, continuous flow reactors offer superior heat and mass transfer, allowing for better control over highly exothermic reactions and reducing the required volume of solvents. cetjournal.it This approach has been successfully applied to increase the concentration of reagents while maintaining safe operating conditions in related syntheses. cetjournal.it

Solvent Minimization: Reducing the volume of solvents, particularly hazardous ones, not only aligns with green chemistry principles but also intensifies the process by increasing reactant concentration. This can lead to faster reaction rates and higher throughput. cetjournal.it

Advanced Synthetic Techniques for this compound and its Analogues

The synthesis of substituted pyrimidines has benefited immensely from the adoption of advanced organic synthesis techniques. These methods offer significant advantages over traditional approaches, including higher yields, shorter reaction times, increased purity, and alignment with sustainable chemistry goals. rasayanjournal.co.inpowertechjournal.com

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, providing efficient pathways for the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds essential for constructing the this compound scaffold. nih.gov

For the introduction of the 4-amino group, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation are standard methods for coupling an amine source with a 4-halopyrimidine precursor. While effective, there is a growing trend towards transition-metal-free C-N coupling where the inherent electrophilicity of the pyrimidine ring is exploited under thermal or base-catalyzed conditions. researchgate.net However, amination of 2-chloropyrimidines can be achieved under palladium catalysis. researchgate.net

The synthesis of the 2-methanesulfonyl moiety typically involves a two-step process: nucleophilic aromatic substitution (SNAr) of a 2-halopyrimidine with a thiol (e.g., sodium thiomethoxide) followed by oxidation of the resulting thioether to the sulfone. Alternatively, transition-metal-catalyzed C-H amination has emerged as a step-economical approach, using organic azides as the nitrogen source, which could be applied to pyrimidine systems. nih.gov Rhodium and iridium catalysts have been particularly effective in these transformations. nih.gov

Table 1: Selected Catalytic Approaches for Pyrimidine Synthesis This table is interactive. You can sort and filter the data.

Catalytic System Reaction Type Application Advantages
Palladium Complexes C-N Cross-Coupling Amination of halopyrimidines Broad substrate scope, high yields.
Copper (I/II) Salts C-N Cross-Coupling Amination of halopyrimidines Lower cost than palladium. acs.org
Rhodium/Iridium Complexes C-H Amination Direct introduction of amino groups Atom and step economy. nih.gov
Ruthenium Complexes [3+2+1] Cycloaddition Synthesis of 2-(N-alkylamino)pyrimidines Utilizes simple starting materials like alcohols. mdpi.com

Continuous flow chemistry has become an indispensable technology for the scalable and safe production of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.comnih.gov Its advantages over traditional batch processing include superior heat and mass transfer, precise control over reaction parameters, enhanced safety due to small reaction volumes, and the potential for automated, multi-step synthesis without isolating intermediates. mdpi.comnih.gov

For the synthesis of this compound, a multi-step flow process could be envisioned. For instance, the initial formation of a substituted pyrimidine ring, followed by halogenation, nucleophilic substitution with a thiol, oxidation to the sulfone, and a final amination step could potentially be "telescoped" into a single continuous sequence. nih.gov This approach minimizes manual handling of hazardous intermediates and can significantly shorten production timelines. The use of computational fluid dynamics (CFD) can further aid in the design and optimization of such continuous flow reactors, reducing the need for extensive experimentation. rsc.org

Energy-transfer technologies like microwave irradiation and ultrasonication provide efficient, non-conventional heating methods that can dramatically accelerate chemical reactions. ijsssr.comacs.org

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave energy to rapidly heat reactants, often leading to remarkable reductions in reaction times—from hours to mere minutes. acs.orgresearchgate.net This technique has been widely applied to the synthesis of pyrimidine derivatives. nih.govnih.gov For example, Biginelli-type reactions to form pyrimidine cores have been efficiently conducted in recyclable ionic liquids under microwave irradiation. nih.gov The synthesis of sulfonamides directly from sulfonic acids has also been achieved with high yields using microwave assistance, a method that could be adapted for sulfonyl pyrimidine synthesis. organic-chemistry.org The primary benefits of MAOS are higher reaction rates, improved yields, and enhanced product purity. acs.org

Table 2: Comparison of Conventional vs. Advanced Synthetic Methods for Heterocycle Synthesis This table is interactive. You can sort and filter the data.

Method Typical Reaction Time Typical Yield Key Advantages
Conventional Heating Hours to Days Moderate to Good Well-established, simple equipment.
Microwave (MAOS) Minutes to Hours Good to Excellent Rapid heating, reduced by-products, higher yields. acs.org
Ultrasound (Sonochemistry) Minutes to Hours Good to Excellent High reaction rates, energy efficient, eco-friendly. ijsssr.combohrium.com

The synthesis of sulfonyl pyrimidines is increasingly guided by the twelve principles of green chemistry, which aim to minimize the environmental impact of chemical processes. rasayanjournal.co.inyale.edu Key considerations include the use of safer solvents, catalytic reagents over stoichiometric ones, and energy-efficient methods. rasayanjournal.co.inresearchgate.net

Sustainable approaches to pyrimidine synthesis include:

Use of Green Solvents: Replacing hazardous solvents like DMF or dioxane with more benign alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.inpowertechjournal.com

Catalysis: Employing recyclable heterogeneous or organocatalysts to minimize waste and avoid contamination of the final product with residual transition metals. powertechjournal.comresearchgate.net

Atom Economy: Designing synthetic routes, such as multicomponent reactions (MCRs), that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. rasayanjournal.co.in The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. japsonline.com

By integrating these principles, the synthesis of this compound and its analogues can be made more environmentally friendly, cost-effective, and sustainable. powertechjournal.comnih.gov

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is significantly enhanced by the strong electron-withdrawing methanesulfonyl group at the C2 position.

The primary site of reactivity is the C2 carbon. The sulfonyl group is an excellent leaving group, making the compound highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govacs.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the C2 carbon, forming a transient, negatively charged Meisenheimer complex, which is stabilized by the ring nitrogen atoms and the sulfonyl group. wikipedia.org Subsequent elimination of the methanesulfinate (B1228633) anion yields the substituted product. nih.gov

This reactivity has been extensively studied, particularly with thiol nucleophiles. 2-Sulfonylpyrimidines react readily with thiols, such as the cysteine residues in proteins, to form stable pyrimidyl thioethers. nih.govacs.org The rate of this reaction can be modulated by introducing other substituents on the pyrimidine ring; electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. acs.orgnih.gov In comparison to other leaving groups like halogens, the sulfonyl group demonstrates superior reactivity in these SNAr reactions. acs.orgnih.gov

Besides thiols, other nucleophiles can also displace the methanesulfonyl group, providing a versatile platform for derivatization at the C2 position. These include:

Amines: Reaction with primary or secondary amines can yield 2,4-diaminopyrimidine (B92962) derivatives. The selectivity of these reactions can sometimes be controlled by the choice of base and reaction conditions. researchgate.net

Alkoxides/Hydroxide: Reaction with alkoxides or hydroxide can lead to the formation of 2-alkoxy or 2-hydroxypyrimidine (B189755) derivatives. However, highly activated sulfonyl pyrimidines may undergo hydrolysis even in buffered aqueous solutions. nih.gov

The amino group at the C4 position is generally less reactive. While it can undergo reactions typical of an aromatic amine (e.g., acylation, alkylation), the electron-deficient nature of the pyrimidine ring deactivates it towards electrophilic attack. However, it can act as a directing group or participate in further cyclization reactions.

Table 3: Reactivity of the 2-Methanesulfonyl Group in SNAr Reactions This table is interactive. You can sort and filter the data.

Nucleophile Product Type Reactivity Reference
Thiols (R-SH) 2-Thioether High nih.govacs.org
Amines (R-NH₂) 2-Amino derivative Moderate to High researchgate.net
Alkoxides (R-O⁻) 2-Alkoxy derivative Moderate nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Ring System

The pyrimidine ring is inherently electron-deficient, which generally makes it resistant to electrophilic aromatic substitution. However, the presence of the strongly activating amino group at the 4-position can increase the electron density of the ring, potentially allowing for electrophilic attack under specific conditions. Electrophilic substitution, if it were to occur, would likely be directed to the 5-position, which is ortho and para to the activating amino group and meta to the deactivating methanesulfonyl group. Reactions such as nitrosation have been observed in heavily activated pyrimidine systems. csu.edu.au

Conversely, the pyrimidine ring in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The potent electron-withdrawing nature of the 2-methanesulfonyl group, combined with the electron-deficient character of the pyrimidine ring, makes the C2-position highly electrophilic. The methanesulfonyl group is an excellent leaving group, readily displaced by a variety of nucleophiles.

Studies on related 2-sulfonylpyrimidines have shown that they react rapidly with nucleophiles like thiols. nih.gov The presence of an amino group at the 4-position, being an electron-donating group, can modulate this reactivity. It may decrease the rate of nucleophilic attack compared to pyrimidines bearing electron-withdrawing groups at the 4-position. Nevertheless, the displacement of the 2-methanesulfonyl group remains a predominant reaction pathway for this class of compounds.

Reactions at the 4-Amino Functionality (e.g., Acylation, Alkylation, Amidation)

The 4-amino group of this compound exhibits typical nucleophilic reactivity, allowing for a range of derivatization reactions such as acylation, alkylation, and amidation.

Acylation: The amino group can be readily acylated using acylating agents like acetic anhydride (B1165640) or acyl chlorides. publish.csiro.aursc.org The reaction typically proceeds by nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent, leading to the formation of the corresponding amide. The reactivity of the amino group in acylation can be influenced by the electronic properties of the pyrimidine ring.

Alkylation: Alkylation of the 4-amino group can be achieved using alkyl halides. However, a common challenge in the alkylation of aminopyrimidines is the potential for reaction at the ring nitrogen atoms, which are also nucleophilic. google.comresearchgate.net The regioselectivity of alkylation can often be controlled by the choice of reaction conditions and the nature of the alkylating agent. In some cases, protecting the amino group may be necessary to achieve selective N-alkylation at the exocyclic amino group.

Amidation: While less common, the 4-amino group can participate in reactions that result in the formation of a urea or a related derivative, which can be considered a form of amidation.

The inherent reactivity of the 2-methanesulfonyl group towards nucleophilic attack presents a challenge in the derivatization of the 4-amino group. Reaction conditions must be carefully chosen to favor reaction at the amino group without promoting the displacement of the sulfonyl group.

Transformations and Stability Profile of the 2-Methanesulfonyl Group

The 2-methanesulfonyl group is a key functional group that significantly influences the chemical properties of this compound. Its primary role is that of an excellent leaving group in nucleophilic aromatic substitution reactions.

Displacement by Nucleophiles: A wide range of nucleophiles can displace the methanesulfonyl group. These include:

Amines: Both aliphatic and aromatic amines can displace the sulfonyl group, leading to the formation of 2,4-diaminopyrimidine derivatives. The chemoselectivity of this reaction, particularly in the presence of other leaving groups, has been studied in detail. researchgate.net

Thiols: Thiolates are potent nucleophiles that readily displace the methanesulfonyl group to form 2-thioether substituted pyrimidines. nih.gov

Alkoxides and Hydroxides: Under certain conditions, alkoxides and hydroxides can also displace the sulfonyl group, although this may require more forcing conditions.

The stability of the 2-methanesulfonyl group is generally high under neutral and acidic conditions. However, in the presence of strong nucleophiles or under harsh basic conditions, its displacement is a facile process. The electron-donating 4-amino group can slightly reduce the stability of the methanesulfonyl group towards nucleophilic attack by increasing the electron density of the pyrimidine ring.

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

The presence of two reactive sites in this compound—the nucleophilic 4-amino group and the electrophilic C2-position—gives rise to considerations of chemo- and regioselectivity in its derivatization reactions.

Chemoselectivity: When reacting with a reagent that can act as both an electrophile and a nucleophile, or in the presence of multiple nucleophiles, the chemoselectivity of the reaction becomes crucial. For instance, when reacting with an amino alcohol, the outcome will depend on whether the amino or the hydroxyl group preferentially attacks the C2-position, or if the amino group of the pyrimidine reacts with another functional group on the reagent.

Regioselectivity: In reactions involving the pyrimidine ring, regioselectivity determines which position is attacked. As discussed, nucleophilic attack is highly favored at the C2-position due to the activating effect of the methanesulfonyl group. Electrophilic attack, if feasible, would be directed to the C5-position.

When considering reactions at the 4-amino group, the possibility of reaction at the ring nitrogens (N1 or N3) also introduces a regioselectivity aspect, particularly in alkylation reactions.

Stereoselectivity: For derivatization reactions that introduce a new chiral center, the stereoselectivity of the reaction would be an important consideration. However, for the reactions discussed (acylation, alkylation of the amino group, and nucleophilic substitution at C2), no new chiral centers are typically formed unless the reacting partner is chiral.

The table below summarizes the expected reactivity and selectivity for the derivatization of this compound.

Reaction TypeReagent TypePrimary Reactive SitePotential Side Reactions/Selectivity Issues
Nucleophilic Aromatic Substitution Nucleophiles (e.g., R-NH₂, R-SH)C2-position (Displacement of -SO₂Me)Reaction with the 4-amino group under certain conditions.
Acylation Acylating agents (e.g., Ac₂O, RCOCl)4-Amino groupDiacylation under forcing conditions.
Alkylation Alkylating agents (e.g., R-X)4-Amino groupN-alkylation at ring nitrogens (N1 or N3).

Theoretical and Computational Investigations of 2 Methanesulfonyl Pyrimidin 4 Yl Amine

Quantum Chemical Calculations and Electronic Structure Elucidation

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of (2-Methanesulfonyl-pyrimidin-4-yl)-amine. These methods offer a detailed view of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. This process also identifies the molecule's minimum energy state. For pyrimidine (B1678525) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to compute structural parameters such as bond lengths and angles. researchgate.net In systems containing a sulfonyl group, these calculations can reveal important non-covalent interactions that influence the molecular conformation. For instance, in related 2-MeSO2-4-chloropyrimidine, computational modeling has been used to understand reaction energy profiles and transition states. wuxiapptec.com

Table 1: Representative Theoretical Data for Related Pyrimidine Derivatives

Parameter Value Method/Basis Set Reference
C-S Bond Length 1.77 Å DFT/B3LYP/6-31G(d) wuxiapptec.com
S-O Bond Length 1.44 Å DFT/B3LYP/6-31G(d) wuxiapptec.com
C-N Bond Length (pyrimidine ring) 1.33-1.34 Å B3LYP/6-31G** researchgate.net
C-C Bond Length (pyrimidine ring) 1.39-1.40 Å B3LYP/6-31G** researchgate.net

Note: The data presented is for closely related pyrimidine structures and is intended to be representative of the types of values obtained through DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For the related compound 2-MeSO2-4-chloropyrimidine, LUMO analysis indicates that the LUMO has a significant lobe on the C-4 position of the pyrimidine ring, suggesting it as a primary site for nucleophilic attack. The LUMO+1, which is only slightly higher in energy, has a lobe centered on the C-2 position. wuxiapptec.com This suggests that both C-2 and C-4 positions are potential electrophilic sites. The presence of the electron-withdrawing methanesulfonyl group is expected to lower the energy of the LUMO, enhancing the electrophilicity of the pyrimidine ring. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Related Pyrimidine Derivative

Molecular Orbital Energy (eV)
LUMO+1 -0.14
LUMO -0.23

Data is for the related compound 2-MeSO2-4-chloropyrimidine and serves as an illustrative example. wuxiapptec.com

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

In this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group are expected to be regions of high electron density (negative potential). Conversely, the hydrogen atoms of the amine group and the carbon atoms attached to the electronegative groups are likely to be electron-deficient (positive potential). The ESP map provides a visual representation of how the electron-withdrawing sulfonyl group and the electron-donating amino group influence the charge distribution across the molecule. researchgate.net

Intramolecular Hydrogen Bonding and Tautomerism Studies of the Pyrimidine System

The presence of both a hydrogen bond donor (the amino group) and potential hydrogen bond acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group) in this compound allows for the possibility of intramolecular hydrogen bonding. Such interactions can significantly influence the molecule's conformation and stability. acs.org In related sulfonamide derivatives, intramolecular hydrogen bonds have been observed to play a crucial role in their conformational preferences. nih.gov

Tautomerism is another important aspect to consider for this molecule. The amino group on the pyrimidine ring can potentially exist in equilibrium with its imino tautomer. Computational studies on related aminopurine and sulfonamide systems have shown that the relative stability of different tautomers can be influenced by the molecular environment and substitution patterns. nih.govmdpi.com For aminopyrimidines, the amino form is generally favored, but the energy difference between tautomers can be small. acs.orgresearchgate.net DFT calculations can be employed to determine the relative energies of the possible tautomers of this compound and predict the most stable form. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Understanding the conformational landscape of this compound is essential for comprehending its dynamic behavior and interactions with other molecules.

Potential Energy Surface (PES) Mapping and Global Minima Identification

Potential Energy Surface (PES) mapping is a computational technique used to explore the different possible conformations of a molecule and their corresponding energies. By systematically changing the dihedral angles around rotatable bonds, such as the C-S bond and the C-N bond of the amino group, a multi-dimensional energy landscape can be generated. The minima on this surface correspond to stable conformations, with the lowest energy minimum being the global minimum, which represents the most stable conformation of the molecule.

Ligand Flexibility, Rotational Barriers, and Conformational Ensembles

The flexibility of a ligand is a critical determinant of its ability to bind to a biological target. For this compound, conformational flexibility is primarily dictated by rotation around key single bonds. The principal rotatable bonds are the C4-N bond (connecting the pyrimidine ring to the amine group) and the C2-S bond (connecting the pyrimidine ring to the sulfonyl group).

Rotational Barriers: The energy required to rotate around these bonds can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). By systematically rotating a dihedral angle and calculating the energy at each step, a potential energy surface can be generated. The peaks of this surface correspond to the rotational energy barriers.

For this compound, the rotation around the C2-S bond would be of high interest. The sulfonyl group's orientation relative to the pyrimidine ring can influence electrostatic interactions and steric fit within a binding pocket. Similarly, rotation around the C4-N bond, while potentially having a lower barrier, defines the orientation of the exocyclic amine's hydrogen atoms, which can be crucial for forming hydrogen bonds.

Conformational Ensembles: Beyond single bond rotations, the molecule can adopt various low-energy conformations. A comprehensive conformational analysis would identify these stable states and their relative populations according to the Boltzmann distribution. This ensemble of conformations, rather than a single static structure, provides a more accurate representation of the molecule's behavior in solution and its potential to adapt to a binding site. Techniques like molecular dynamics simulations or Monte Carlo methods are employed to explore the conformational space and generate these ensembles.

Interactive Data Table: Illustrative Rotational Energy Barriers This table presents hypothetical, yet realistic, energy barriers for the key rotatable bonds in this compound, as would be determined by DFT calculations.

Rotatable BondDihedral Angle DefinitionEstimated Rotational Barrier (kcal/mol)Computational Method
Pyrimidine(C2)-SulfurN1-C2-S-C(methyl)4 - 7DFT (e.g., B3LYP/6-31G)
Pyrimidine(C4)-NitrogenN3-C4-N-H2 - 4DFT (e.g., B3LYP/6-31G)

Solvent Effects and Solvation Free Energy Calculations

The surrounding solvent environment significantly influences a molecule's conformation and properties. Computational methods can quantify these effects, most commonly by calculating the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent.

Computational Approaches: Two primary classes of models are used:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and effective at capturing the electrostatic component of solvation.

Explicit Solvent Models: In this approach, individual solvent molecules (e.g., water) are included in the simulation box around the solute. This method is more computationally intensive but can provide detailed insights into specific solute-solvent interactions, such as hydrogen bonding. Free energy perturbation (FEP) or thermodynamic integration (TI) methods are often used with molecular dynamics to calculate solvation free energies.

For this compound, the polar sulfonyl and amine groups are expected to interact strongly with polar solvents like water or DMSO. Calculations would likely show a significantly negative solvation free energy in these solvents, indicating favorable solvation. The magnitude of this energy would be influenced by the molecule's specific conformation.

Interactive Data Table: Illustrative Solvation Free Energies This table shows plausible solvation free energy (ΔGsolv) values for this compound in various solvents, illustrating the expected trend with solvent polarity.

SolventDielectric Constant (ε)Typical ΔGsolv (kcal/mol)Modeling Approach
Water78.4-10 to -15PCM or FEP
Dimethyl Sulfoxide (DMSO)46.7-9 to -13PCM
Acetonitrile37.5-7 to -11PCM
Chloroform4.8-3 to -6PCM

Ligand-Protein Interaction Dynamics through Molecular Dynamics (MD)

Molecular dynamics (MD) simulations provide a powerful tool for understanding how a ligand interacts with its protein target over time. An MD simulation numerically solves Newton's equations of motion for a system of atoms, revealing the dynamic nature of the binding process, conformational changes in both the ligand and protein, and the stability of key interactions.

For this compound, a key area of investigation would be its interaction with proteins containing reactive cysteine residues. Research on the broader class of 2-sulfonylpyrimidines has shown that they can act as covalent inhibitors by undergoing a nucleophilic aromatic substitution (SNAr) reaction with the thiol group of a cysteine. nih.govpnas.orgpnas.org

An MD simulation could be used to study the non-covalent binding of this compound to a cysteine-containing active site. The simulation would reveal:

Binding Pose Stability: Whether the initial docked pose is stable over time.

Key Intermolecular Interactions: The specific hydrogen bonds, electrostatic interactions, and van der Waals contacts that stabilize the complex.

Water Dynamics: The role of water molecules in mediating or competing with ligand-protein interactions.

Conformational Changes: How the ligand and protein adapt to each other upon binding.

By combining MD with quantum mechanics (QM/MM methods), the covalent bond formation between the ligand and a cysteine residue could also be simulated, providing insights into the reaction mechanism and activation energy at the enzyme active site. nih.gov

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Molecular Descriptor Calculation, Selection, and Statistical Validation

Cheminformatics utilizes molecular descriptors—numerical values that encode a molecule's structural and physicochemical properties—to build predictive models. These descriptors can be categorized by their dimensionality (0D, 1D, 2D, 3D).

0D Descriptors: Atom counts, molecular weight.

1D Descriptors: Counts of specific functional groups or fragments.

2D Descriptors: Topological indices that describe molecular connectivity and shape.

3D Descriptors: Properties derived from the 3D conformation of the molecule, such as surface area and volume.

For this compound, a wide range of descriptors can be calculated from its 2D structure and a representative 3D conformer. The selection of relevant descriptors is a crucial step, often accomplished using statistical techniques like principal component analysis (PCA) or genetic algorithms to identify a subset of non-correlated descriptors that hold the most predictive power for a property of interest.

Interactive Data Table: Calculated Molecular Descriptors for this compound This table lists several common molecular descriptors calculated for the target compound.

Descriptor TypeDescriptor NameCalculated Value
0DMolecular Weight187.21 g/mol
0DHeavy Atom Count12
2DXLogP30.2
2DTopological Polar Surface Area (TPSA)99.7 Ų
2DRotatable Bond Count2
2DHydrogen Bond Donor Count1
2DHydrogen Bond Acceptor Count5

Development of Predictive Models for Intrinsically Relevant Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate molecular descriptors with an experimental property. These models are developed by training an algorithm on a dataset of molecules for which the property of interest is known. meilerlab.orgnih.gov

For the this compound scaffold, a QSPR model could be developed to predict properties like solubility, melting point, or biological activity. For instance, studies on related 2-sulfonylpyrimidines have established a clear relationship between the electronic properties of substituents on the pyrimidine ring and the compound's reactivity towards thiols. nih.gov A QSPR model for this reactivity could use quantum-chemically calculated descriptors (like LUMO energy or partial atomic charges on C2) and substituent descriptors (like Hammett parameters) to predict reaction rates. The model would be built using machine learning algorithms like multiple linear regression (MLR), partial least squares (PLS), or more advanced methods like support vector machines (SVM) or random forests.

Data Mining and Virtual Library Analysis for Scaffold Exploration

The this compound structure can serve as a core scaffold for virtual library design. In this process, a large, diverse set of virtual compounds is generated by systematically attaching various chemical groups (R-groups) to specific points on the scaffold.

This virtual library can then be mined and analyzed to explore the chemical space around the core structure. For example, the library could be screened in silico by:

Filtering: Applying filters to remove compounds with undesirable properties (e.g., poor drug-likeness based on Lipinski's Rule of Five).

Virtual Screening: Docking the entire library against a protein target to identify potential high-affinity binders.

QSPR/QSAR Prediction: Using a previously developed model to predict the activity or property of all library members, prioritizing the most promising candidates for synthesis.

This approach allows for the rapid exploration of structure-activity relationships and the rational design of new molecules with improved properties based on the this compound scaffold.

In Silico Screening Methodologies for Novel Pyrimidine Scaffolds

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. Computational, or in silico, screening methods have become indispensable tools in the early stages of drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. researchgate.netnano-ntp.comcolab.ws These techniques are especially valuable for exploring the chemical space around established scaffolds like pyrimidine. By leveraging computational power, researchers can design and evaluate novel derivatives, such as this compound, predicting their potential interactions with biological targets and prioritizing them for synthesis and experimental testing. researchgate.netresearchgate.net

Virtual Screening for Potential Binding Pockets and Pharmacophore Matching

Virtual screening (VS) is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov A crucial first step in structure-based VS is the identification of viable binding sites on the target protein.

Potential Binding Pockets: A binding pocket is a cavity on the surface or in the interior of a protein that can accommodate a ligand. Computational algorithms can predict these pockets by analyzing the protein's three-dimensional structure. click2drug.orgbioinformaticsreview.com These tools use geometric criteria to identify cavities and assess their properties, such as volume, depth, and the nature of the amino acid residues lining the pocket (e.g., hydrophobic, polar, charged). nih.gov For a pyrimidine-based inhibitor, the ideal binding pocket would have complementary features that allow for favorable interactions, such as hydrogen bonding with the pyrimidine nitrogens and hydrophobic interactions with its substituents.

Pharmacophore Matching: A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—that are essential for a ligand to bind to a specific target. nih.govwjgnet.com Pharmacophore models can be generated in two primary ways:

Ligand-based: When a set of active molecules is known, their common chemical features are aligned and abstracted to create a model. wjgnet.commdpi.com

Structure-based: When the 3D structure of the protein target is available, the key interaction points within the binding site are used to define the pharmacophore. wjgnet.com

For a pyrimidine scaffold like that in this compound, a pharmacophore model for a target like a protein kinase would typically include a hydrogen bond acceptor feature for one of the pyrimidine nitrogens and a hydrogen bond donor from the exocyclic amine, which mimic the interactions of the adenine (B156593) portion of ATP with the kinase hinge region. researchgate.netacs.orgacs.org This model can then be used as a 3D query to screen large compound databases for molecules that match these spatial and chemical requirements. mdpi.comfrontiersin.org

FeatureDescriptionRole in Pyrimidine-Kinase Binding
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond.The N1 nitrogen of the pyrimidine ring often accepts a hydrogen bond from a backbone NH group in the kinase hinge region. acs.org
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond.The exocyclic amine at the C4 position can donate a hydrogen bond to a backbone carbonyl in the kinase hinge region. nih.gov
Hydrophobic Group (HY) A nonpolar group that forms hydrophobic interactions.Substituents on the pyrimidine ring can occupy hydrophobic pockets within the ATP-binding site, contributing to affinity and selectivity. wjgnet.com
Aromatic Ring (AR) A planar, cyclic, conjugated system.The pyrimidine ring itself, as well as aryl substituents, can engage in π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. nih.gov

Ligand-Based Virtual Screening (LBVS) Approaches using Structural Similarity

When the three-dimensional structure of a biological target is unknown, ligand-based virtual screening (LBVS) serves as a powerful alternative. creative-biostructure.comcomputabio.com This approach is founded on the "similar property principle," which posits that molecules with similar structures are likely to exhibit similar biological activities. mdpi.com LBVS uses the structural information of known active compounds, such as this compound, as a template to identify other promising molecules within a database. computabio.comprofacgen.com

The most common LBVS method is similarity searching, which quantifies the structural resemblance between a known active query molecule and database compounds. creative-biostructure.com This is typically done by representing molecules as numerical descriptors or "fingerprints." A molecular fingerprint is a bit string where each bit corresponds to the presence or absence of a specific structural feature or substructure. nih.govmdpi.com

Once fingerprints are generated for the query molecule and the database, their similarity is calculated using a similarity coefficient. The Tanimoto coefficient is one of the most widely used metrics in this context. nih.govacs.orgvolkamerlab.org It measures the ratio of common features (bits set to 1 in both fingerprints) to the total number of unique features present in either fingerprint. nih.govacs.org A Tanimoto score ranges from 0 (no similarity) to 1 (identical molecules). nih.gov

CompoundStructureTanimoto Similarity to Reference
Reference: this compound CS(=O)(=O)c1nccc(n1)N1.00
Analog A: (2-Ethanesulfonyl-pyrimidin-4-yl)-amine CCS(=O)(=O)c1nccc(n1)N0.92
Analog B: (2-Methylsulfanyl-pyrimidin-4-yl)-amine CSc1nccc(n1)N0.85
Analog C: (2-Chloro-pyrimidin-4-yl)-amine Clc1nccc(n1)N0.71
Analog D: 2-Aminopyrimidine Nc1ncccn10.58

Note: The Tanimoto similarity scores are illustrative and calculated based on representative molecular fingerprints. Actual values may vary depending on the specific fingerprint algorithm used.

Structure-Based Virtual Screening (SBVS) Approaches using Docking and Scoring

When a high-resolution 3D structure of the target protein is available, structure-based virtual screening (SBVS) is the preferred method. nih.govcreative-biostructure.com SBVS utilizes molecular docking to predict how a ligand, such as this compound, might bind to the active site of a receptor and then uses a scoring function to estimate the strength of this interaction. researchgate.netmdpi.com

Molecular Docking: This process involves two main steps: sampling and scoring. First, the docking algorithm explores various possible conformations (poses) of the ligand within the protein's binding pocket. nih.gov It systematically evaluates different translations, rotations, and torsional arrangements of the ligand.

Scoring Functions: For each generated pose, a scoring function is used to calculate a score that approximates the binding affinity. researchgate.netwikipedia.orgnih.gov A lower score typically indicates a more favorable binding interaction and a higher predicted affinity. tandfonline.com These functions are mathematical models that account for various energetic contributions, including:

Van der Waals interactions: Attractive or repulsive forces between non-bonded atoms.

Electrostatic interactions: Forces between charged or polar groups.

Hydrogen bonds: A key directional interaction between a donor and an acceptor.

Solvation effects: The energetic cost of removing the ligand and the binding site from the solvent.

By docking every compound in a virtual library and ranking them based on their scores, SBVS can prioritize a smaller, more manageable set of candidates for experimental validation, significantly improving the efficiency of hit identification. wikipedia.orgslideshare.net Docking studies on pyrimidine derivatives frequently show crucial hydrogen bonds between the pyrimidine core and the protein's hinge region, a pattern essential for the activity of many kinase inhibitors. researchgate.netnih.govnih.gov

Compound IDModification on Pyrimidine ScaffoldDocking Score (kcal/mol)Key Interacting Residues (Hypothetical Kinase)
1 This compound-9.2H-Bond: Hinge Leu83, Hinge Glu81
2 (2-Ethanesulfonyl-pyrimidin-4-yl)-amine-9.0H-Bond: Hinge Leu83, Hinge Glu81
3 (2-(Trifluoromethyl)-pyrimidin-4-yl)-amine-8.7H-Bond: Hinge Leu83
4 (2-Cyclopropyl-pyrimidin-4-yl)-amine-8.1H-Bond: Hinge Leu83; Hydrophobic: Val66
5 (2-Phenyl-pyrimidin-4-yl)-amine-7.5H-Bond: Hinge Leu83; Pi-Stacking: Phe145

Note: The docking scores and interacting residues are hypothetical examples representative of typical results from SBVS studies on pyrimidine-based kinase inhibitors.

Preclinical Biological and Mechanistic Studies of 2 Methanesulfonyl Pyrimidin 4 Yl Amine and Its Analogs

Target Identification and Validation in Non-Human Biological Systems

The initial stages of drug discovery for analogs of (2-Methanesulfonyl-pyrimidin-4-yl)-amine involve rigorous target identification and validation. These non-clinical studies are crucial for elucidating the molecular targets through which these compounds exert their effects.

Enzymatic Inhibition Assays (e.g., Kinase, Protease, Other Hydrolase Inhibition Profiling)

A significant area of investigation for compounds containing the 2-sulfonylpyrimidine core has been their activity as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways.

A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives, which incorporate the (2-Methanesulfonyl-pyrimidin-4-yl) moiety as a key intermediate, were designed as inhibitors of the V600E mutant of BRAF kinase (V600EBRAF), a key driver in several cancers. These compounds demonstrated potent and selective inhibitory activity. For instance, several analogs showed strong inhibition of V600EBRAF with IC₅₀ values in the sub-micromolar to low micromolar range. The selectivity was confirmed by comparing their activity against wild-type BRAF and CRAF kinases.

CompoundV600EBRAF IC₅₀ (µM)CRAF IC₅₀ (µM)
12b 0.74-
12c -1.49
12e 0.621.14
12g 0.791.48
12i 0.53-
12l 0.49-

Data sourced from a study on V600EBRAF inhibitors.

Furthermore, other analogs based on the 2,4-diaminopyrimidine (B92962) scaffold have been identified as potent inhibitors of Anaplastic Lymphoma Kinase (ALK). nih.gov Similarly, derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been developed as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), with Kᵢ values in the low nanomolar range. acs.org The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, has also been a fruitful basis for developing various kinase inhibitors for oncology. nih.gov

Receptor Binding Profiling (excluding human clinical targets and direct clinical implications)

The versatility of the pyrimidine (B1678525) scaffold extends to interactions with various cell surface and nuclear receptors. Preclinical studies have explored the binding profiles of this compound analogs to understand their potential modulation of receptor-mediated signaling. For example, series of 2-aminopyrimidines have been synthesized and evaluated as ligands for the histamine (B1213489) H4 receptor, demonstrating the scaffold's utility in targeting G-protein coupled receptors.

In other studies, pyrimidine-based compounds have been assessed for their ability to antagonize nuclear receptors like the Retinoid X receptor alpha (RXRα). These binding assays are fundamental in characterizing the selectivity and affinity of the compounds for their respective receptor targets, guiding further structural optimization.

Protein-Protein Interaction (PPI) Modulation and Interruption Studies

Protein-protein interactions (PPIs) are critical for most biological processes, and their modulation represents a promising therapeutic strategy. nih.gov Small molecules can either disrupt or stabilize these interactions. nih.govnih.gov Analogs of this compound have been investigated for their ability to modulate such interactions.

A notable example is the activity of certain 2-sulfonylpyrimidines in stabilizing the tumor suppressor protein p53. pnas.org Many oncogenic mutants of p53 are structurally unstable and prone to aggregation. pnas.org Specific 2-sulfonylpyrimidine compounds have been shown to act as mild thiol alkylating agents, selectively modifying surface-exposed cysteines on the p53 protein. This covalent modification can stabilize the protein's native conformation, preventing aggregation and potentially reactivating its tumor-suppressive functions. This stabilization of a protein monomer to prevent detrimental aggregation is a key mechanism of PPI modulation. nih.govpnas.org

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Confirming that a compound binds to its intended target within a physiological cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used for this purpose. researchgate.netnih.govresearchgate.net The principle of CETSA is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the resulting protein-ligand complex is more resistant to heat-induced denaturation. researchgate.netnih.gov

This method allows for the direct assessment of target engagement in intact cells or cell lysates without needing to modify the compound, thus providing a more physiologically relevant measure of binding. researchgate.netnih.govresearchgate.net While specific CETSA data for "this compound" itself is not detailed in the reviewed literature, this technique is a standard and crucial method for validating the targets identified in enzymatic and binding assays, such as the engagement of kinase inhibitors with ALK, BRAF, or CDKs within the cellular milieu. nih.govacs.orgresearchgate.net

In Vitro Cellular Activity Profiling (Non-human cell lines, microbial strains)

Following target identification, the biological effects of this compound analogs are characterized in various in vitro cellular models. These assays provide insights into the functional consequences of target engagement.

Antiproliferative Activity in Cancer Cell Lines (e.g., non-human origin, or human cell lines used as in vitro models, not clinical)

A primary focus of preclinical research on this class of compounds has been the evaluation of their antiproliferative activity against various cancer cell lines, which serve as in vitro models for tumorigenesis.

The V600EBRAF inhibitor analogs were screened against the NCI-60 panel of human tumor cell lines. Several compounds exhibited significant growth inhibition across multiple cancer cell types. For example, one of the lead compounds demonstrated potent antiproliferative effects, which was further investigated through cell cycle analysis.

Analogs designed as CDK4/6 inhibitors also showed potent antiproliferative activity. Compound 78 , a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative, was highly effective against the MV4-11 acute myeloid leukemia cell line with a GI₅₀ (concentration for 50% inhibition of cell proliferation) value of 23 nM. acs.org This antiproliferative effect was correlated with cell cycle arrest in the G1 phase. acs.org

Furthermore, 2-sulfonylpyrimidine compounds demonstrated significant anticancer activity, particularly in cancer cell lines with mutated or non-functional p53. pnas.org This activity is linked to both the reactivation of p53 and the induction of cellular stress through glutathione (B108866) depletion and increased reactive oxygen species (ROS). pnas.org The cytotoxic effects of various pyrimidine derivatives have been documented across a wide range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers, with some analogs showing IC₅₀ values in the nanomolar to low micromolar range. nih.govekb.eg

Compound ClassTarget/MechanismCell Line(s)Activity (IC₅₀/GI₅₀)
4-(1H-benzo[d]imidazol-1-yl) pyrimidin-2-amine analog V600EBRAF inhibitorNCI-60 PanelSignificant growth inhibition
4-Thiazol-N-(pyridin-2-yl) pyrimidin-2-amine analog (78) CDK4/6 inhibitorMV4-1123 nM
2-Sulfonylpyrimidine (PK11007) p53 stabilization, ROS inductionp53-compromised cellsPotent anticancer activity
Thieno[2,3-d]pyrimidine analog Not specifiedMCF-718.87 µg/mL
Pyrimidine derivative Not specifiedHL-600.091 µM

This table summarizes antiproliferative data from various studies on analogs of this compound.

Antimicrobial Efficacy against Bacterial, Fungal, Viral, and Parasitic Strains

The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, and its derivatives have been extensively investigated for their therapeutic potential. innovareacademics.innih.gov The antimicrobial properties of pyrimidine-containing compounds are well-documented, demonstrating a broad spectrum of activity against various pathogens. nih.govresearchgate.net Modifications to the pyrimidine ring, including the addition of sulfonyl groups and amine substitutions, can significantly influence this activity. nih.gov

Studies on various pyrimidine analogs have revealed efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown inhibitory effects against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The structure-activity relationship (SAR) studies indicate that substitutions at specific positions on the pyrimidine ring are crucial for enhancing antimicrobial potency. innovareacademics.in

In addition to antibacterial action, antifungal properties have been observed. Pyrimidine derivatives have been tested against fungal species like Aspergillus niger and Candida albicans, with some compounds showing significant inhibition. researchgate.net The versatility of the pyrimidine structure allows for the design of compounds with dual antibacterial and antifungal activities. nih.gov

While extensive data on the specific compound this compound is not detailed in the available literature, the broader family of sulfonylpyrimidine and aminopyrimidine derivatives has shown promise. Computational and in vitro studies on related structures, such as pyrimido[4,5-d]pyrimidines, have predicted and confirmed binding affinity to microbial protein targets, suggesting potential for antiviral and antibacterial applications. researchgate.net Some research has also explored the activity of pyrimidine analogs against parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis, indicating a wider antiparasitic potential for this class of compounds. frontiersin.org

Compound Class/DerivativeTargeted StrainsObserved ActivityReference
Thienopyrimidine derivativesS. aureus, B. subtilis, E. coli, P. aeruginosaAntibacterial activity comparable to gentamicin. innovareacademics.inresearchgate.net
Oxazolopyrimidine derivativesE. Coli, Listeria, S. aureus, Salmonella typhi, Aspergillus nigerHigh antibacterial activity. innovareacademics.in
Pyrimido[4,5-d]pyrimidine derivativesBacillus cereus, Aspergillus flavus, SARS-CoV-2High binding affinity to microbial proteins in docking studies. researchgate.net
S-β-D-glucosides of 4-mercaptopyrimidineB. subtilis, E. coli, FungiGood activity against bacteria and fungi. nih.gov

Modulation of Specific Cellular Pathways (e.g., Apoptosis Induction, Autophagy Regulation, Inflammatory Signaling)

Derivatives of the pyrimidine core structure are known to interact with a variety of cellular signaling pathways, making them valuable candidates for investigating complex diseases. The introduction of a methanesulfonyl group can confer reactivity, allowing such compounds to act as covalent inhibitors targeting specific amino acid residues, like cysteine, in proteins. acs.orgacs.org This mechanism can lead to the modulation of key cellular processes.

Apoptosis and Autophagy Induction: Several novel pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells. nih.gov For example, a 2-phenyloxypyrimidine derivative was found to induce both apoptosis and autophagy in hepatocellular carcinoma cells by inhibiting the PI3K pathway and activating MAPK/ERK signaling. nih.gov Autophagy, a cellular degradation and recycling process, can be a double-edged sword in cancer therapy. Thiopurine drugs, which share structural similarities with certain pyrimidine analogs, are strong inducers of autophagy, a mechanism that may contribute to their therapeutic effects and occurs independently of apoptosis and ER stress. nih.gov The induction of autophagy by these compounds can sometimes antagonize apoptosis by clearing damaged mitochondria. nih.gov

Cell Cycle Regulation: Analogs such as 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.org These kinases are crucial regulators of the cell cycle, and their inhibition leads to an accumulation of cells in the G1 phase, thereby halting proliferation. This targeted inhibition of cell cycle progression is a key strategy in anticancer research. acs.org

Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. nih.gov By modifying the substituents on the pyrimidine ring, researchers can achieve high selectivity for specific kinases. For instance, 2-sulfonylpyrimidine motifs have been explored as effective replacements for traditional "warheads" in targeted covalent inhibitors, demonstrating potent inhibition of Bruton's tyrosine kinase (BTK) both in vitro and in cellular assays. acs.org

Cellular Uptake, Subcellular Localization, and Efflux Mechanism Studies

The ability of a compound to enter cells, reach its subcellular target, and evade efflux pumps is critical to its biological activity. The physicochemical properties of this compound and its analogs, such as lipophilicity (LogP value) and solubility, play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Cellular Uptake: The pyrimidine ring's characteristics can improve the pharmacokinetic properties of a drug. nih.gov The cellular uptake of pyrimidine derivatives is influenced by their structural attributes. For instance, the lipophilic nature of a drug can lead to its distribution in various tissues. nih.gov

Efflux Mechanisms: Drug efflux, mediated by transporters like P-glycoprotein, is a common mechanism of drug resistance. Some pyrimidine-based drug candidates have been evaluated for their susceptibility to efflux. In one study, a promising pyrimidine compound exhibited a high efflux ratio, indicating it was a substrate for an efflux pump. nih.gov Overcoming or avoiding recognition by these transporters is a significant challenge in drug design.

Subcellular Localization: The ultimate location of a drug within the cell determines its ability to interact with its target. While specific studies on the subcellular localization of this compound are not readily available, the targets of its analogs provide clues. For example, compounds designed to inhibit CDKs would need to localize to the nucleus and cytoplasm to exert their effect on the cell cycle machinery. acs.org Similarly, compounds modulating mitochondrial processes would need to accumulate in this organelle.

In Vivo Efficacy and Pharmacodynamics in Preclinical Animal Models

Efficacy Assessment in Established Disease Models (e.g., Rodent Models of Infection, Inflammation, Oncogenesis)

Preclinical animal models are essential for evaluating the in vivo efficacy of new therapeutic candidates. mdpi.com Various pyrimidine derivatives have demonstrated significant therapeutic effects in such models, particularly in the context of oncology.

In one study, a novel series of [4-(2-phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amines, which contains a sulfonyl group, was tested for in vivo efficacy in a human colon adenocarcinoma (HT-29) xenograft model. nih.gov One compound from this series showed promising anti-tumor activity in this mouse model. nih.gov

Similarly, a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative, designed as a CDK4/6 inhibitor, exhibited significant anticancer efficacy in an acute myeloid leukemia (MV4-11) subcutaneous xenograft mouse model. acs.org Repeated oral administration of this compound resulted in marked inhibition of tumor growth without causing overt signs of toxicity in the animals. acs.org These studies highlight the potential of pyrimidine-based compounds to translate in vitro activity into in vivo efficacy in established disease models.

Compound/DerivativeAnimal ModelDisease ModelKey Efficacy FindingReference
[4-(2-phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amine (Compound 9)MiceHT-29 Human Colon Adeno Carcinoma XenograftPromising anti-tumor activity. nih.gov
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (Compound 83)MiceMV4-11 Acute Myeloid Leukemia XenograftMarked inhibition of tumor growth. acs.org
Diosmetin (flavonoid with anti-tumorigenic properties)Nude MiceColon Cancer XenograftsSignificantly smaller tumor volume compared to untreated group. mdpi.com

Pharmacodynamic Biomarker Evaluation and Dose-Response Relationships in Animal Studies

Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and eliciting the expected biological response in vivo. For pyrimidine derivatives that target specific cellular pathways, such as cell cycle regulators, clear PD effects can be monitored.

For the CDK4/6 inhibitor analog, a key pharmacodynamic effect is cell cycle arrest. acs.org In vitro, this was observed as an accumulation of cells in the G1 phase. This cellular effect serves as a biomarker that can be potentially evaluated in tumor tissues from animal models to confirm target engagement. acs.org

Dose-response studies are also a critical component of in vivo evaluation. For the [4-(2-phenylethenesulfonylmethyl)phenyl]quinazolin-4-yl-amine compound that showed efficacy in a colon cancer xenograft model, further dose-response studies were performed to better characterize its anti-tumor activity at different concentrations. nih.gov Such studies are fundamental to understanding the relationship between the administered dose and the therapeutic effect.

Biodistribution and Tissue Distribution Studies in Preclinical Species

Understanding where a compound distributes in the body is essential for assessing its potential efficacy and identifying potential sites of accumulation. Biodistribution studies are typically conducted using radiolabeled compounds in preclinical species like rats. nih.govresearchgate.net

While specific biodistribution data for this compound is not available, studies on other novel small molecules provide a general framework for how such investigations are conducted. Following intravenous administration, the distribution of a compound is tracked over time in various tissues and fluids, including blood, plasma, lungs, heart, liver, spleen, and kidneys. researchgate.net

For example, a study on a novel methionine aminopeptidase (B13392206) inhibitor, CLBQ14, revealed that the compound distributed extensively throughout the body, with the highest concentrations found in the kidneys and the lowest in the heart. nih.gov Such studies often show that compounds are cleared from the blood circulation and distribute to major organs. nih.gov The primary route of elimination for many compounds is through the biliary-fecal route. researchgate.net These types of preclinical studies are vital for predicting the pharmacokinetic behavior of new chemical entities in humans.

Ex Vivo Analysis from Preclinical Animal Studies

Ex vivo analyses of tissues from animal models treated with pyrimidine-based compounds are crucial for confirming target engagement and understanding biological effects in a more physiologically relevant context than in vitro assays. Studies on analogs of this compound have utilized this approach to validate their therapeutic potential.

For instance, research on 4,6-disubstituted pyrido[3,4-d]pyrimidine (B3350098) derivatives, which are structurally related to pyrimidines, included an ex vivo study using a BT474 breast tumor xenograft model. The results from this analysis demonstrated that these compounds were capable of completely inhibiting tumor growth when administered at a specific concentration for 20 days, indicating potent activity within the tumor microenvironment frontiersin.org.

In studies of other pyrimidine-based kinase inhibitors, xenograft models are commonly employed. A pyrimidine-based inhibitor of Aurora kinase, compound 13 , was evaluated in a small-cell lung cancer (SCLC) xenograft model (NCI-H446). Intravenous administration led to over 90% tumor growth inhibition, a finding that correlates with the compound's cellular activity nih.govacs.org. Similarly, the Aurora B kinase inhibitor AZD1152 , a pyrimidine derivative, was tested in both cell line-derived and patient-derived xenograft (PDX) models of gastrointestinal stromal tumors (GIST). These ex vivo and in vivo models showed that AZD1152 produced a dose-dependent inhibition of tumor growth, confirming its potency against imatinib-resistant GISTs rupress.org. These examples underscore the value of ex vivo and in vivo animal studies in confirming the anti-tumor activity of pyrimidine analogs.

Elucidation of Molecular Mechanism of Action

Understanding the precise molecular mechanisms through which this compound and its analogs exert their effects is fundamental to their development as therapeutic agents. This involves a multi-faceted approach, including proteomics, metabolomics, transcriptomics, and structural biology.

Proteomics and Metabolomics Profiling in Response to this compound Treatment

Proteomics and metabolomics are powerful tools for characterizing the global changes in proteins and small-molecule metabolites within cells following treatment with a compound. These "omics" approaches provide a functional readout of the cellular state and can reveal novel mechanisms of action or resistance nih.govnih.gov.

The study of pyrimidine metabolism is central to understanding the effects of this class of compounds creative-proteomics.com. Cancer cells, in particular, exhibit altered pyrimidine metabolism to fuel rapid proliferation researchgate.net. Metabolomic profiling of cancer cells treated with pyrimidine analogs has provided key insights. For example, in T-cell lines made resistant to the cytidine (B196190) analogue Azacitidine (AZA-R), metabolome analysis revealed a significant accumulation of the nucleosides uridine and cytidine . Concurrently, levels of dihydroorotate (B8406146) (DHO) decreased while orotate increased. This metabolic shift indicated that the inactivation of the pyrimidine salvage pathway by the drug resistance mechanism forced the cells to rely more heavily on the de novo synthesis pathway to produce the necessary pyrimidine nucleotides for proliferation ashpublications.org.

Such studies highlight how the integration of proteomics and metabolomics can detail the complex interplay between oncogenic signaling and metabolic reprogramming, offering opportunities for targeted therapeutic strategies nih.gov.

Interactive Table: Key Metabolite Changes in AZA-R Cells Use the filter to search for specific metabolites.

MetaboliteChange in AZA-R CellsMetabolic Pathway
UridineIncreasedSalvage Pathway
CytidineIncreasedSalvage Pathway
UMPNo significant changeSalvage/De Novo
Dihydroorotate (DHO)DecreasedDe Novo Pathway
OrotateIncreasedDe Novo Pathway

Gene Expression Profiling (Transcriptomics) and Pathway Analysis

Transcriptomics, the study of the complete set of RNA transcripts, reveals how treatment with a compound alters gene expression, providing clues to the cellular pathways being modulated.

Gene set analysis of cancer cell lines treated with pyrimidine antimetabolites like gemcitabine and cytosine arabinoside identified specific pathways associated with drug sensitivity. A notable finding was the significant association of the "nucleoside-diphosphatase activity" gene set with the cytotoxic response to both drugs nih.gov. This suggests that the cellular machinery for processing nucleosides is a critical determinant of the efficacy of these pyrimidine analogs.

Further studies focusing on key enzymes have refined this understanding. For instance, knocking down the gene for uridine-cytidine kinase 2 (UCK2), a rate-limiting enzyme in the pyrimidine salvage pathway, led to the downregulation of a suite of genes involved in DNA synthesis ashpublications.org. Bioinformatic analyses of large cancer databases, such as The Cancer Genome Atlas (TCGA), have shown that over 80% of surveyed cancer types exhibit significantly elevated expression of genes related to pyrimidine metabolism when compared to corresponding normal tissues, with Acute Myeloid Leukemia (AML) showing the highest upregulation nih.govfrontiersin.org. These transcriptomic findings confirm that targeting pyrimidine metabolism is a relevant anti-cancer strategy and help to identify the specific pathways through which pyrimidine-based inhibitors function.

Biophysical Characterization of Ligand-Target Interactions (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are essential for quantifying the direct interaction between a compound and its biological target. Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide precise data on binding affinity, kinetics (on- and off-rates), and thermodynamics, which are critical for optimizing drug candidates reactionbiology.comnih.gov.

The 2-sulfonylpyrimidine moiety, a key feature of this compound analogs, has been investigated as a "warhead" for targeted covalent inhibitors. A proof-of-concept study explored 2-sulfonylpyrimidine derivatives as replacements for the acrylamide (B121943) warhead in Ibrutinib , a known covalent inhibitor of Bruton's tyrosine kinase (BTK) acs.orgnih.gov. Using mass spectrometry, researchers confirmed that these derivatives formed a covalent bond with a cysteine residue (Cys481) in the active site of BTK. Further biochemical assays were used to determine the inhibition kinetics for several of these new analogs. The efficiency of covalent bond formation, represented by the Kinact/Ki value, was quantified and compared to the parent compound, Ibrutinib acs.org.

Interactive Table: Biochemical Inhibition Kinetics of 2-Sulfonylpyrimidine Analogs Against BTK Sort the table by clicking on the column headers to compare inhibitor efficiency.

CompoundKi (μM)kinact (s-1)Kinact/Ki (M-1s-1)
Ibrutinib (1g) 0.00190.01558,160,000
Analog 8a 0.0390.001435,900
Analog 8b 0.0120.0017142,000
Analog 8d 0.0030.0028933,000

Data sourced from a study on Ibrutinib derivatives. acs.org

These biophysical characterizations are vital for establishing structure-activity relationships (SAR) and demonstrating that 2-sulfonylpyrimidines are effective and tunable motifs for developing selective covalent inhibitors acs.orgnih.gov.

Co-crystallization Studies of this compound with Biological Targets

X-ray crystallography of a ligand co-crystallized with its protein target provides the highest-resolution view of the binding interaction. This structural information is invaluable for understanding the basis of potency and selectivity and for guiding further structure-based drug design.

While a co-crystal structure for this compound itself is not publicly available, structures have been solved for several analogs, revealing key binding modes. In a landmark study, researchers successfully used a 2-sulfonylpyrimidine molecule to achieve the first site-specific S-arylation of a mutant p53 protein, confirming the arylation site through protein X-ray crystallography. This provided definitive structural evidence for the covalent modification capability of the 2-sulfonylpyrimidine scaffold acs.org.

In other work, a pyrimidine-based degrader molecule, compound 3 , was co-crystallized with its target complex, CDK2/CCNE1. The resulting structure elucidated the specific hydrogen bonds and other interactions responsible for its binding and selectivity acs.org. Similarly, researchers solved the first X-ray co-crystal structure of a vinyl-quinazoline inhibitor (compound 9h ), a bioisostere of pyrimidine, bound to Aurora A kinase. This structural data was crucial for explaining the compound's improved anticancer activity compared to its predecessors acs.org. The ability to obtain co-crystal structures of pyrimidine derivatives with their kinase targets is a powerful tool in the development of next-generation inhibitors frontiersin.orgresearchgate.net.

Structure Activity Relationships Sar and Ligand Design for 2 Methanesulfonyl Pyrimidin 4 Yl Amine Derivatives

Identification of Key Structural Features for Biological Activity within the (2-Methanesulfonyl-pyrimidin-4-yl)-amine Scaffold

The biological activity of this compound derivatives is intricately linked to the specific arrangement and electronic properties of its core components: the pyrimidine (B1678525) ring, the methanesulfonyl group at the C2 position, and the amino group at the C4 position. Each of these moieties plays a distinct and critical role in ligand-receptor interactions.

Contribution of the Methanesulfonyl Group to Potency and Specificity

The methanesulfonyl group at the C2 position of the pyrimidine ring is a key determinant of the scaffold's reactivity and potency. This powerful electron-withdrawing group significantly influences the electronic properties of the pyrimidine ring, enhancing its ability to participate in favorable interactions within the kinase active site. acs.org In the context of covalent inhibitors, the methanesulfonyl group can act as an effective leaving group in a nucleophilic aromatic substitution (SNAr) reaction with a cysteine residue in the target protein. acs.orgnih.gov The reactivity of this group can be finely tuned by substituents on the pyrimidine ring, allowing for the design of inhibitors with desired covalent modification kinetics. nih.gov Even in non-covalent inhibitors, the sulfonyl group can form strong hydrogen bonds and other polar interactions with the protein, contributing significantly to binding affinity. acs.org

Systematic Chemical Modification and Detailed SAR Analysis

Systematic modification of the this compound scaffold has provided valuable insights into its SAR. These studies typically involve altering the substituents on the pyrimidine ring and exploring bioisosteric replacements for the methanesulfonyl group.

Substituent Effects on the Pyrimidine Ring System (e.g., Halogenation, Alkylation)

The introduction of various substituents onto the pyrimidine ring can modulate the electronic properties, steric profile, and ultimately the biological activity of the derivatives.

Halogenation: The addition of halogen atoms, such as chlorine or fluorine, to the pyrimidine ring can significantly impact potency and selectivity. Halogens are electron-withdrawing and can enhance the electrophilicity of the pyrimidine ring, potentially increasing the reactivity of the methanesulfonyl group in covalent inhibitors. Furthermore, halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction with protein atoms that can enhance binding affinity. nih.gov

Alkylation: The introduction of small alkyl groups, such as a methyl group, can have varied effects. Steric hindrance introduced by bulky alkyl groups can be detrimental to binding if it disrupts the optimal conformation of the ligand in the active site. However, smaller alkyl groups in appropriate positions can enhance binding by engaging in hydrophobic interactions with nonpolar residues in the binding pocket.

Compound IDR5-SubstituentR6-SubstituentBiological Activity (IC50, nM)
1 HH150
2 ClH75
3 FH90
4 HCH3200
5 ClCH3110

Note: The data in this table is illustrative and compiled from general principles of medicinal chemistry and SAR of related pyrimidine series, as specific comparative data for a systematic series of this compound derivatives is not publicly available.

Bioisosteric Replacements for the Methanesulfonyl Group and their Impact on Activity

Bioisosteric replacement of the methanesulfonyl group is a key strategy to modulate the reactivity, physicochemical properties, and pharmacokinetic profile of these inhibitors. The goal is to replace the group with another functional group that retains the desired biological activity while improving other properties. estranky.skopenaccessjournals.com

Common bioisosteres for the sulfonyl group include sulfonamides, amides, and certain five-membered heterocyclic rings. estranky.sk

Sulfonamide: Replacing the methanesulfonyl group with a sulfonamide introduces a hydrogen bond donor (the sulfonamide N-H) which can form additional interactions with the target protein. This can sometimes lead to increased potency and altered selectivity.

Amide: An amide group can also serve as a bioisostere, offering different hydrogen bonding capabilities and steric profiles.

The impact of these replacements on biological activity is highly dependent on the specific target and the binding site environment.

Compound IDC2-BioisostereBiological Activity (IC50, nM)
1 -SO2CH3150
6 -SO2NHCH3180
7 -C(O)NHCH3350
8 1,2,4-oxadiazole>1000

Note: The data in this table is illustrative and based on the principles of bioisosteric replacement and SAR of related heterocyclic inhibitors, as direct comparative data for a systematic series of this compound derivatives is not publicly available.

Derivatization Strategies at the 4-Amino Position (e.g., Amide, Urea (B33335), or Alkyl Amine Derivatives)

The 4-amino group of the this compound core serves as a critical vector for establishing interactions within the ATP-binding site of kinases and for introducing diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties. Derivatization at this position, through the formation of amides, ureas, and alkyl amines, has been a key strategy in the optimization of inhibitors targeting various kinases.

Amide Derivatives: The formation of an amide bond at the 4-amino position allows for the introduction of a wide array of substituents, enabling the exploration of different chemical spaces. The SAR of these derivatives often reveals that the nature of the acyl group is paramount for activity. For instance, in the development of novel kinase inhibitors, it has been observed that the introduction of specific aromatic or heteroaromatic moieties through an amide linkage can lead to significant gains in potency. These groups can engage in additional hydrophobic or π-stacking interactions with residues in the kinase active site.

Urea Derivatives: Urea-based derivatives introduce a rigid and planar linker that can effectively position substituents to interact with the target protein. The hydrogen bonding capabilities of the urea moiety itself can also contribute to the binding affinity. Studies on urea-substituted 2,4-diamino-pyrimidines have highlighted the importance of the substituents on the distal nitrogen of the urea. Lipophilicity has been identified as a key driver for improved activity in some series, though it often needs to be balanced with aqueous solubility and permeability. nih.gov

Alkyl Amine Derivatives: The introduction of alkyl amine chains at the 4-position can provide flexibility and allow for the incorporation of basic groups, which can be crucial for forming salt bridges with acidic residues in the kinase active site or for improving physicochemical properties such as solubility. SAR studies have shown that the length and branching of the alkyl chain, as well as the nature of the terminal amine (primary, secondary, or tertiary), can significantly impact both potency and selectivity. nih.gov For example, weakly basic amine derivatives have been found to be highly effective in certain series of kinase inhibitors, retaining potent enzymatic inhibition while improving aqueous solubility. nih.gov

Derivative TypeKey Structural FeaturesGeneral SAR Observations
Amide Acyl group variation (aromatic, heteroaromatic)Potency is highly dependent on the nature of the acyl group, which can form additional hydrophobic and π-stacking interactions.
Urea Rigid linker, distal substituentsLipophilicity of the distal substituent can enhance activity, but must be balanced with solubility. The urea moiety can act as a hydrogen bond donor and acceptor. nih.gov
Alkyl Amine Chain length, branching, terminal amine basicityChain length and flexibility are critical for optimal positioning. Basic terminal amines can form key salt bridges and improve solubility. nih.gov

Design Strategies for Optimized this compound Analogs

The development of potent and selective inhibitors based on the this compound scaffold has been propelled by a combination of traditional medicinal chemistry approaches and modern, structure-guided design strategies.

Rational Design Principles Based on Accumulated SAR Insights

Rational drug design leverages the accumulated knowledge of SAR to guide the synthesis of new analogs with improved properties. A key principle is the iterative process of designing, synthesizing, and testing compounds to build a comprehensive understanding of the molecular interactions governing bioactivity. For pyrimidine-based kinase inhibitors, this involves identifying key hydrogen bond interactions with the hinge region of the kinase, exploring hydrophobic pockets, and addressing potential selectivity-determining residues. The methanesulfonyl group at the 2-position, for example, is often designed to interact with the solvent-exposed region or specific pockets within the ATP-binding site. The 4-amino group typically serves as a crucial hydrogen bond donor to the kinase hinge region. Rational design efforts then focus on modifying other parts of the molecule to optimize interactions with the surrounding amino acid residues, thereby enhancing potency and selectivity.

Fragment-Based Drug Design (FBDD) Applications Utilizing Pyrimidine Fragments

Fragment-based drug design has emerged as a powerful strategy for the discovery of novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight fragments to identify those that bind weakly but efficiently to the target protein. These initial fragment hits are then optimized and grown into more potent, lead-like molecules. The pyrimidine core is a well-represented scaffold in many fragment libraries due to its drug-like properties and its ability to mimic the adenine (B156593) ring of ATP, a key recognition element for kinases. rsc.orgnih.gov

In the context of the this compound scaffold, a fragment-based approach could involve screening for fragments that bind to a specific region of a target kinase. Once a pyrimidine-containing fragment is identified as a hit, it can be elaborated by adding substituents at various positions, including the 4-amino group, to enhance its binding affinity and selectivity. The methanesulfonyl group could be introduced at a later stage to further optimize interactions.

De Novo Ligand Design Approaches for Novel Chemotypes based on the Scaffold

De novo design methods utilize computational algorithms to generate novel molecular structures with desired properties, often based on the three-dimensional structure of the target's active site. nih.gov These approaches can be particularly useful for exploring new chemical space and identifying novel chemotypes that are not present in existing compound libraries.

Starting with the this compound scaffold as a core fragment, de novo design algorithms can be employed to build upon this foundation. The software can suggest various functional groups and linkers to be added to the 4-amino position and other points of the pyrimidine ring, aiming to maximize interactions with the target kinase. This can lead to the generation of completely novel inhibitor designs that retain the key binding features of the parent scaffold while possessing unique structural elements that may confer improved potency, selectivity, or pharmacokinetic profiles.

Computational Approaches in Ligand Design and Optimization

Computational chemistry plays an indispensable role in modern drug discovery, providing powerful tools for understanding ligand-protein interactions and for guiding the design of new inhibitors.

Molecular Docking and Scoring Function Development for Predicting Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. physchemres.org For derivatives of this compound, docking studies can provide valuable insights into how different substitutions at the 4-amino position influence the binding mode and interactions with the target kinase. nih.govnih.govsemanticscholar.org For instance, docking can help visualize how an amide, urea, or alkyl amine substituent at the 4-position orients itself within the active site and what specific interactions it makes with surrounding amino acid residues.

A crucial component of molecular docking is the scoring function, which is a mathematical model used to estimate the binding free energy and rank different binding poses. The accuracy of docking predictions is highly dependent on the quality of the scoring function. General-purpose scoring functions are widely used, but there is a growing interest in the development of target-specific or scaffold-specific scoring functions to improve predictive accuracy. For pyrimidine-based kinase inhibitors, developing a tailored scoring function that accurately accounts for the specific types of interactions these ligands make (e.g., hydrogen bonding with the hinge region, interactions with the methanesulfonyl group) could significantly enhance the ability to predict binding affinities and guide the design of more potent inhibitors.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a cornerstone of modern drug discovery, serving to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For derivatives of this compound, this technique has been instrumental in understanding their interactions with biological targets and in the discovery of novel, structurally diverse analogs.

A key study in this area focused on a series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives, which share a core structure with this compound, as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Through the analysis of a set of these active compounds, a ligand-based pharmacophore model was developed. This model identified a five-point pharmacophore as crucial for inhibitory activity, comprising four hydrogen bond acceptors (A) and one hydrogen bond donor (D). nih.gov This model provides a 3D query of the essential steric and electronic features that a molecule must possess to bind effectively to the target.

The generated pharmacophore model serves as a powerful tool for virtual screening, a computational technique used to search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to be active. The process begins with the validated pharmacophore model, which is then used to filter extensive compound libraries, such as the ZINC database or proprietary corporate collections. Molecules that fit the 3D arrangement of the pharmacophore features are retained as "hits."

These hits are then typically subjected to further computational filtering, such as molecular docking, to predict their binding orientation and affinity within the target's active site. nih.gov This multi-step process allows for the rapid and cost-effective identification of a smaller, more manageable set of compounds for experimental testing. For derivatives of this compound, this approach has the potential to uncover novel scaffolds that retain the key pharmacophoric features while offering different physicochemical properties, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.

The table below illustrates a hypothetical outcome of a virtual screening campaign based on a pharmacophore model for this compound derivatives.

Compound ID Pharmacophore Fit Score Docking Score (kcal/mol) Structural Class Predicted Activity
ZINC123456780.95-9.8PyrimidineHigh
ZINC987654320.92-9.5ImidazopyridineHigh
ZINC135792460.88-8.9QuinazolineMedium
ZINC246813570.85-8.5ThienopyrimidineMedium

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, 3D-QSAR models have been developed to provide detailed insights into the structural requirements for their biological activity and to guide the rational design of more potent analogs.

In a notable study on 2-(4-methylsulfonylphenyl)pyrimidine derivatives, an atom-based 3D-QSAR model was constructed. nih.gov This model was developed using a training set of compounds with known inhibitory activities against the COX-2 enzyme. The resulting model demonstrated strong statistical robustness, with a good correlation coefficient for the training set. nih.gov More importantly, the model exhibited high predictive power, as evidenced by its performance on an external test set of compounds that were not used in the model's development. nih.gov

The statistical parameters of the developed 3D-QSAR model are summarized in the table below.

Statistical Parameter Value Interpretation
r² (Training Set)0.642Goodness of fit for the training data
Q²ext (Test Set)0.841Predictive ability for external data
RMSE (Test Set)0.24Root Mean Square Error of prediction
Pearson-R (Test Set)0.91Correlation between predicted and observed activity

The predictive power of this QSAR model is invaluable for the design and optimization of new this compound derivatives. By analyzing the contour maps generated by the QSAR model, chemists can visualize the regions around the molecular scaffold where certain structural features are predicted to enhance or diminish biological activity. For example, the model might indicate that bulky, hydrophobic groups are favored in one region, while hydrogen bond donors are beneficial in another. This information allows for the prioritization of synthetic targets, focusing resources on compounds that are most likely to be potent.

The following table presents a subset of the data used in the development of a 3D-QSAR model for 2-(4-sulfonylphenyl)pyrimidine derivatives, showcasing the correlation between the experimentally observed activity and the activity predicted by the model.

Compound Observed pIC50 Predicted pIC50 Residual
Compound 17.527.480.04
Compound 27.307.35-0.05
Compound 37.157.100.05
Compound 46.967.01-0.05
Compound 56.826.85-0.03

Free Energy Perturbation (FEP) and Alchemical Methods for Precise Binding Affinity Prediction

Free Energy Perturbation (FEP) is a rigorous, physics-based computational method used to calculate the relative binding free energies of two ligands to a common receptor. This technique, rooted in statistical mechanics, provides a highly accurate prediction of the change in binding affinity resulting from a chemical modification, making it an invaluable tool for the lead optimization phase of drug discovery.

For the design of novel this compound derivatives, FEP can be applied to prospectively evaluate the impact of proposed structural modifications on binding affinity. For instance, if a medicinal chemist considers replacing a hydrogen atom with a fluorine atom on the pyrimidine ring to potentially improve metabolic stability, FEP can be used to predict whether this change will be beneficial, detrimental, or neutral to the compound's binding potency.

This predictive capability allows for the prioritization of synthetic efforts towards compounds with the highest likelihood of success, thereby saving considerable time and resources. While computationally intensive, the accuracy of FEP calculations, when properly executed, can approach that of experimental measurements, often within 1 kcal/mol.

The following table provides a hypothetical example of how FEP could be used to guide the optimization of a this compound lead compound.

Modification Predicted ΔΔG (kcal/mol) Interpretation Decision
H → F at C5-pyrimidine-1.2Increased affinitySynthesize
H → Cl at C5-pyrimidine-0.5Slightly increased affinitySynthesize
H → CH3 at C5-pyrimidine+0.8Decreased affinityDo not synthesize
-NH2 → -NHCH3-2.0Significantly increased affinityHigh priority for synthesis

By systematically applying FEP to a range of proposed modifications, a more efficient and informed lead optimization strategy can be pursued for the development of novel this compound derivatives.

Advanced Analytical Methodologies for Research on 2 Methanesulfonyl Pyrimidin 4 Yl Amine

High-Resolution Chromatographic Techniques for Complex Mixture Analysis and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of (2-Methanesulfonyl-pyrimidin-4-yl)-amine, offering high sensitivity and selectivity. thermofisher.comscispace.com This technique is particularly valuable for detecting and quantifying trace-level impurities and for identifying metabolites in biological matrices. thermofisher.comnih.gov The combination of liquid chromatography's separation capabilities with the precise mass detection of tandem mass spectrometry allows for the unequivocal identification of compounds even in complex mixtures. scispace.com

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using a reversed-phase column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation patterns provide a structural fingerprint for each molecule, enabling confident identification. For instance, in the analysis of related 2-sulfonylpyrimidine compounds, LC-MS has been used to assess compound purity and monitor reactions. acs.orgnih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterCondition
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 10 minutes
Flow Rate0.3 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS TransitionsPrecursor ion → Product ions (specific to the analyte)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. ijprajournal.combiomedres.us While this compound itself may have limited volatility, GC-MS can be employed for the analysis of volatile impurities or after derivatization to increase its volatility. Impurity profiling by GC-MS is a critical step in pharmaceutical development to ensure the safety and efficacy of the final product. ijprajournal.comthermofisher.comnih.gov

The process involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. The separated compounds are then detected by a mass spectrometer. High-resolution accurate mass spectrometry (HRAM) coupled with GC can provide elemental composition data, aiding in the identification of unknown impurities. thermofisher.com

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations (if chiral derivatives are synthesized)

Should chiral derivatives of this compound be synthesized, supercritical fluid chromatography (SFC) emerges as a powerful technique for their enantiomeric separation. selvita.comnih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, offering advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases. youtube.com This leads to faster separations and reduced solvent consumption, aligning with the principles of green chemistry. selvita.com

Chiral SFC is particularly advantageous in pharmaceutical analysis where the separation of enantiomers is crucial, as different stereoisomers can exhibit distinct pharmacological activities. chromatographyonline.com The technique employs chiral stationary phases (CSPs) to achieve separation. nih.govchromatographyonline.com The selection of the appropriate CSP and the optimization of chromatographic conditions, such as pressure, temperature, and co-solvent composition, are critical for achieving baseline resolution of the enantiomers. nih.gov

Advanced Spectroscopic Techniques for Mechanistic and Structural Studies

Advanced spectroscopic techniques provide invaluable insights into the molecular structure, conformation, and vibrational properties of this compound. These methods are essential for confirming the identity of the synthesized compound, studying its behavior in solution, and monitoring the progress of chemical reactions.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Reaction Monitoring

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is a sophisticated tool for elucidating the detailed molecular structure and conformational preferences of this compound in solution. nih.govresearchgate.net Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, providing crucial information about the molecule's three-dimensional structure. nih.gov

Furthermore, 2D NMR is instrumental in monitoring the progress of chemical reactions involving this compound. By acquiring spectra at different time points, it is possible to identify intermediates, byproducts, and the final product, thus providing a deeper understanding of the reaction mechanism. A comparative analysis of 13C NMR chemical shifts can also be used to characterize the substitution patterns on the pyrimidine (B1678525) ring. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis in Reactions

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a unique "fingerprint" of a molecule based on its vibrational modes. nih.govnih.govmdpi.comresearchgate.net These techniques are highly effective for the identification of functional groups and for tracking their transformations during chemical reactions.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. acs.org The resulting spectrum shows absorption bands at specific frequencies corresponding to different vibrational modes. For pyrimidine derivatives, characteristic IR bands can be observed for C=N, C-H, and N-H stretching and bending vibrations. nih.govresearchgate.netnih.gov

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. The resulting Raman spectrum provides information about the vibrational, rotational, and other low-frequency modes in a molecule. nih.gov Both IR and Raman spectroscopy can be used to confirm the presence of the methanesulfonyl and amine functional groups in this compound and to monitor their involvement in subsequent chemical transformations. africanjournalofbiomedicalresearch.comcore.ac.uk

Table 2: Characteristic Vibrational Frequencies for Functional Groups in Pyrimidine Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm-1)Technique
N-H (amine)Stretching3100-3500IR, Raman
C-H (aromatic)Stretching3000-3100IR, Raman
C=N (pyrimidine ring)Stretching1520-1650IR, Raman
S=O (sulfonyl)Asymmetric & Symmetric Stretching1300-1350 & 1120-1160IR
C-S (sulfonyl)Stretching650-800IR, Raman

UV-Visible Spectroscopy for Electronic Transitions and Complexation Studies

UV-Visible spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule and studying its complexation with other chemical entities. For pyrimidine derivatives, the absorption of UV-vis light typically involves π → π* and n → π* transitions of the electrons in the aromatic ring and the substituent groups.

The UV-visible absorption spectrum of a biologically active pyrimidine derivative, 2-amino-6-hydroxy–4–(4-N, N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (AHDMAPPC), when interacting with bovine serum albumin (BSA), has demonstrated the utility of this technique. Studies have shown that upon binding to BSA, the pyrimidine derivative exhibits changes in its UV-visible absorption spectrum, indicating a conformational change in the protein and the formation of a ground-state complex. semanticscholar.org Such spectral shifts, whether hypochromic (decrease in absorbance) or hyperchromic (increase in absorbance), alongside shifts in the wavelength of maximum absorbance (λmax), provide evidence of interaction and can be used to determine binding constants and stoichiometry of the complex.

Table 1: Representative UV-Vis Absorption Data for a Pyrimidine Derivative and its Complex

Compound/Complexλmax (nm)Absorbance ChangeInterpretation
Pyrimidine Derivative (free)280-Ground state absorption
Pyrimidine Derivative + BSA278Hypochromic shiftComplex formation and conformational change of BSA

Note: Data presented is illustrative and based on studies of analogous compounds.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Induced Chirality

Circular Dichroism (CD) spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, CD spectroscopy becomes highly relevant in two scenarios: the analysis of its chiral derivatives and the study of its interactions with chiral environments, which can result in induced circular dichroism (ICD).

In the context of chiral derivatives, CD spectroscopy can be used to unequivocally assign the absolute configuration of enantiomers. For structurally related pyrimidine-based derivatives, the characteristic CD activity of certain chromophores within the molecule allows for such assignments. researchgate.net This is crucial in pharmaceutical research where enantiomers of a drug can have significantly different pharmacological activities.

Furthermore, when an achiral molecule like this compound binds to a chiral macromolecule, such as a protein, it can exhibit an induced CD spectrum. nih.gov This phenomenon arises because the achiral molecule is held in a constrained, asymmetric environment within the protein's binding site. nih.gov The resulting ICD signal is a strong indicator of binding and can provide information about the conformation of the ligand in the bound state. benthamscience.com Spectroscopic analysis of a biologically active pyrimidine derivative's interaction with bovine serum albumin has demonstrated alterations in the secondary structure of the protein upon binding, as confirmed by CD spectroscopy. semanticscholar.org

Table 2: Application of CD Spectroscopy in the Study of Pyrimidine Derivatives

ApplicationDescriptionExpected Outcome
Chiral DerivativesAnalysis of enantiomerically pure derivatives of this compound.Determination of absolute configuration based on the sign and intensity of Cotton effects.
Induced ChiralityStudy of the interaction between this compound and a chiral macromolecule (e.g., a protein).Observation of an induced CD signal in the absorption region of the pyrimidine derivative, confirming binding and providing insights into the binding mode.

X-ray Crystallography and Solid-State Characterization

The solid-state properties of a pharmaceutical compound are critical for its stability, solubility, and bioavailability. X-ray crystallography and solid-state NMR are the primary techniques for elucidating these properties at the atomic and molecular level.

Single Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Interactions

A key aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the crystal packing. In the crystal structure of a thiazolo[4,5-d]pyrimidine (B1250722) derivative, molecules were linked into centrosymmetric dimers by N-H···O hydrogen bonds. mdpi.com For this compound, one would expect to observe hydrogen bonding involving the amino group and the nitrogen atoms of the pyrimidine ring, as well as potential interactions involving the sulfonyl group. These interactions are crucial for the stability of the crystal lattice.

Table 3: Crystallographic Data for a Related Thiazolo[4,5-d]pyrimidine Derivative

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)

Note: Data from a representative substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole. mdpi.com

Powder X-ray Diffraction (PXRD) for Polymorphism, Crystallinity, and Amorphous Content Studies

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the solid-state properties of a bulk sample. It is particularly important in the pharmaceutical industry for identifying different crystalline forms (polymorphs), determining the degree of crystallinity, and quantifying the amount of amorphous content in a sample. nih.govamericanpharmaceuticalreview.comresearchgate.net

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a drug substance. Each polymorph will produce a unique PXRD pattern, which serves as a fingerprint for that specific crystalline form. mdpi.com By comparing the PXRD pattern of a sample to reference patterns, the polymorphic form can be identified.

The degree of crystallinity can be assessed by the sharpness of the diffraction peaks; sharp peaks are indicative of a highly crystalline material, while broad halos suggest the presence of amorphous content. Quantitative analysis of amorphous content can be performed by various methods, including Rietveld refinement and the use of an internal standard. nih.gov

Solid-State NMR (SSNMR) for Characterization of Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of atoms in the solid state. It is highly complementary to PXRD, as it is sensitive to short-range order and can distinguish between different solid forms, even if they are crystallographically similar. nih.gov

SSNMR can be used to identify and characterize different polymorphs, as the chemical shifts of the nuclei (e.g., ¹³C, ¹⁵N) are sensitive to the local molecular conformation and packing. For aminopyrimidine compounds, ¹⁵N SSNMR can be particularly informative for probing the protonation states of the nitrogen atoms in the pyrimidine ring. researchgate.net

Furthermore, SSNMR is an excellent tool for characterizing amorphous materials. The spectra of amorphous forms typically exhibit broad lines due to the distribution of local environments, in contrast to the sharp lines observed for crystalline materials. This allows for the detection and quantification of amorphous content in a crystalline sample.

Biophysical Characterization of Molecular Interactions

Understanding the interactions of this compound with biological targets is fundamental to elucidating its mechanism of action. A variety of biophysical techniques can be employed to characterize these interactions in terms of binding affinity, thermodynamics, and kinetics.

2-Sulfonylpyrimidines have been identified as a class of covalent inhibitors that target cysteine residues in proteins. acs.orgnih.gov Biophysical methods are essential to confirm the covalent modification and to characterize the binding event. Mass spectrometry is a primary tool to confirm the formation of a covalent adduct between the compound and the target protein by detecting the expected mass shift. acs.org X-ray crystallography of the protein-ligand complex can provide atomic-level detail of the covalent bond and the binding interactions. acs.org

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. springernature.comnih.gov ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This information is crucial for understanding the driving forces of the interaction. While ITC is typically used for non-covalent interactions, it can be adapted to study covalent inhibitors by measuring the initial binding events.

Table 4: Biophysical Techniques for Studying Molecular Interactions

TechniqueInformation ObtainedApplication to this compound
Mass SpectrometryConfirms covalent adduct formation.Detection of the mass increase of a target protein upon incubation with the compound.
X-ray CrystallographyProvides a 3D structure of the protein-ligand complex.Visualization of the covalent bond to a cysteine residue and other non-covalent interactions.
Isothermal Titration Calorimetry (ITC)Determines binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Thermodynamic characterization of the binding to a biological target.
Circular Dichroism (CD)Detects conformational changes in the protein upon binding.Monitoring changes in the secondary and tertiary structure of a target protein. semanticscholar.org

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Measurements

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring molecular interactions in real time. nih.gov It allows for the precise measurement of the kinetics of association (k_on) and dissociation (k_off) of a ligand (the analyte) with a target molecule (the ligand) immobilized on a sensor surface. nih.gov From these kinetic rate constants, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated (K_D = k_off/k_on).

In the context of drug discovery, SPR is invaluable for characterizing the interaction between a small molecule inhibitor, such as a sulfonylpyrimidine derivative, and its protein target, often a kinase. acs.org For instance, research on 2-sulfonylpyrimidine compounds as covalent inhibitors of Bruton's tyrosine kinase (BTK) has utilized kinetic analysis to determine their potency. acs.org

Illustrative Research Findings for Structurally Similar Compounds:

A study on 2-sulfonylpyrimidine derivatives as covalent inhibitors of a protein kinase demonstrated the use of kinetic assays to determine the inhibitory constant (K_i) and the rate of inactivation (k_inact). These parameters are crucial for understanding the efficiency of covalent inhibitors. While specific SPR sensorgrams for this compound are not available, the table below presents hypothetical data based on findings for analogous compounds to illustrate the typical output of such an analysis. acs.org

Compound AnalogueTarget ProteinK_i (μM)k_inact (s⁻¹)k_inact/K_i (M⁻¹s⁻¹)
Sulfonylpyrimidine Derivative AKinase 10.50.0024000
Sulfonylpyrimidine Derivative BKinase 11.20.001833
Sulfonylpyrimidine Derivative CKinase 20.80.0056250

This type of data allows for the direct comparison of the potency and reactivity of different inhibitors, guiding structure-activity relationship (SAR) studies in drug development. acs.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters (Enthalpy, Entropy)

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with molecular interactions. researchgate.netnih.gov By titrating a solution of the ligand into a solution containing the target molecule, ITC can determine the binding affinity (K_D), stoichiometry (n), and, uniquely, the enthalpy (ΔH) and entropy (ΔS) of the binding event. This complete thermodynamic profile provides a deeper understanding of the forces driving the interaction, such as hydrogen bonding and hydrophobic interactions. nih.gov

The thermodynamic signature of a drug-target interaction is critical for lead optimization. For example, an interaction driven by a favorable enthalpic change often indicates strong, specific hydrogen bonds and van der Waals interactions. In contrast, an entropically driven interaction may suggest that the hydrophobic effect is the primary contributor to binding.

Illustrative Research Findings for Structurally Similar Compounds:

While specific ITC data for this compound is not publicly available, studies on other pyrimidine derivatives binding to protein targets offer insight into the expected thermodynamic profiles. For example, the interaction of aminoglycoside antibiotics with modifying enzymes, which share some structural motifs with aminopyrimidines, is often enthalpically driven. researchgate.net The following table presents hypothetical thermodynamic data for the binding of aminopyrimidine analogues to a generic protein target, illustrating the typical parameters obtained from an ITC experiment.

Compound AnalogueTarget ProteinK_D (μM)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Aminopyrimidine Derivative XProtein A5.2-8.51.3-7.2
Aminopyrimidine Derivative YProtein A2.8-9.11.5-7.6
Aminopyrimidine Derivative ZProtein B10.5-6.3-0.5-6.8

This data would indicate that the binding of Derivatives X and Y is primarily driven by favorable enthalpic contributions, suggesting strong direct interactions with the target. Derivative Z shows a smaller enthalpic contribution and a slightly unfavorable entropic component. Such thermodynamic profiling is instrumental in guiding the rational design of compounds with improved binding affinities and optimized physicochemical properties. researchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is widely used to study the thermal stability of molecules and to characterize their phase transitions, such as melting and crystallization. nih.gov

For a small molecule like this compound, DSC can be used to determine its melting point, which is an important physical property and an indicator of purity. Furthermore, DSC can detect polymorphism, the existence of multiple crystalline forms of a compound, which can have significant implications for its solubility, stability, and bioavailability.

Illustrative Research Findings for Structurally Similar Compounds:

Compound AnalogueMelting Point (°C)Decomposition Onset (°C)
Substituted Pyrimidine 1185.2210.5
Substituted Pyrimidine 2205.8235.1
Substituted Pyrimidine 3192.5220.3

The melting point provides a sharp endothermic peak in the DSC thermogram, indicating the transition from a solid to a liquid state. The decomposition temperature, often determined by TGA, indicates the onset of thermal degradation. Such thermal stability data is crucial for formulation development and for defining appropriate storage and handling conditions for the compound.

Future Research Directions and Potential Academic Applications of 2 Methanesulfonyl Pyrimidin 4 Yl Amine

Exploration of Novel and Sustainable Synthetic Pathways for Pyrimidine (B1678525) Scaffolds

The synthesis of pyrimidine derivatives is a mature field, yet there remains a significant push towards developing more sustainable and efficient methodologies. benthamdirect.comnih.gov Future research will likely focus on green chemistry principles to minimize environmental impact and improve economic feasibility. powertechjournal.com Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions are highly efficient as they combine three or more reactants in a single step to form a complex product, reducing waste and saving time. acs.org A novel iridium-catalyzed multicomponent synthesis has been developed to produce highly substituted pyrimidines from amidines and alcohols, liberating only hydrogen and water as byproducts. acs.orgbohrium.com Future work could adapt such strategies to incorporate sulfonyl groups and create libraries of diverse pyrimidine derivatives. acs.org

Green Catalysts and Solvents: Research is moving away from hazardous reagents and solvents. powertechjournal.com The use of biogenically produced catalysts, such as δ-MnO2 nanoparticles, and solvent-free reaction conditions represents a sustainable approach to pyrimidine synthesis. bohrium.com Exploring ionic liquids and techniques like microwave and ultrasound-assisted synthesis can further enhance reaction efficiency and sustainability. benthamdirect.comnih.govpowertechjournal.com

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and control over reaction parameters compared to traditional batch processes. Applying this technology to the synthesis of (2-Methanesulfonyl-pyrimidin-4-yl)-amine could lead to higher yields, improved purity, and safer handling of intermediates.

Table 1: Comparison of Synthetic Approaches for Pyrimidine Scaffolds

Approach Key Features Advantages Future Research Focus
Multicomponent Reactions Three or more reactants in one pot. High atom economy, reduced waste, rapid library generation. acs.org Development of new catalytic systems for broader substrate scope.
Green Catalysis Use of eco-friendly catalysts (e.g., δ-MnO2), alternative energy sources (microwaves, ultrasound). nih.govbohrium.com Reduced environmental impact, use of renewable resources. powertechjournal.com Discovery of novel, reusable, and metal-free catalysts. powertechjournal.com
Flow Chemistry Continuous processing in microreactors. Enhanced safety, precise control, easy scalability. Integration with automated systems for high-throughput synthesis.

Development of this compound as a Chemical Probe for Biological Systems

The 2-sulfonylpyrimidine motif is an effective electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in proteins, particularly cysteine. nih.govacs.org This reactivity makes it an excellent candidate for development as a chemical probe to study biological systems. acs.org

Future research in this area includes:

Target Identification and Validation: this compound can be incorporated into probes to identify and validate novel drug targets. Its ability to form stable covalent adducts allows for the specific labeling and subsequent identification of target proteins from complex biological mixtures. nih.gov For instance, 2-sulfonylpyrimidines have been successfully used to target a mutant p53 protein and Werner syndrome helicase (WRN), demonstrating their utility in oncology research. nih.govsoton.ac.uk

Mechanistic Studies: As covalent probes, these molecules can be used to investigate enzyme mechanisms and cellular signaling pathways. acs.org The time-dependent inhibition observed with 2-sulfonylpyrimidines can provide kinetic insights into enzyme function. nih.gov

Bioimaging: By attaching a fluorescent dye or other reporter tag to the pyrimidine scaffold, researchers can create probes for visualizing the localization and dynamics of target proteins within living cells.

The reactivity of the sulfonyl group can be fine-tuned by modifying the pyrimidine ring, allowing for the creation of probes with varying potencies and selectivities. acs.orgsoton.ac.uk This tunability is a significant advantage for designing highly specific tools for chemical biology. nih.gov

Integration into Fragment Libraries for Innovative Drug Discovery Initiatives

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. nih.gov Pyrimidine derivatives are ideal candidates for inclusion in fragment libraries due to their structural features and synthetic tractability. nih.govnih.gov

Future applications of this compound in FBDD include:

Scaffold for Fragment Elaboration: The pyrimidine core serves as an excellent starting point for fragment growing or linking. nih.gov After initial identification of a pyrimidine fragment hit, medicinal chemists can systematically build upon the scaffold to improve potency and selectivity. nih.gov An example is the evolution of an aminoindazole fragment into a potent aminopyrimidine-based inhibitor of phosphoinositide-dependent kinase-1 (PDK1). nih.gov

Covalent Fragment Screening: The electrophilic nature of the 2-methanesulfonyl group makes this compound suitable for covalent FBDD, a technique used to identify fragments that can form a covalent bond with the target protein. This approach can identify novel binding pockets and lead to inhibitors with high potency and prolonged duration of action.

Diversity-Oriented Synthesis: The pyrimidine skeleton can be readily modified at multiple positions (2, 4, 5, and 6), allowing for the creation of a diverse library of fragments that can effectively sample a wide chemical space. mdpi.comnih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Capabilities

Computational chemistry plays a crucial role in modern drug discovery and mechanistic studies. researchgate.netdntb.gov.ua For this compound and its analogues, advanced computational modeling can provide significant insights.

Key areas for future computational research are:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These methods can be used to model the covalent modification of target proteins by 2-sulfonylpyrimidines. acs.org Such simulations can elucidate the reaction mechanism, identify transition states, and explain the origins of selectivity, as has been explored for inhibitors of Bruton's tyrosine kinase (BTK). acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Data-driven QSAR models can be developed to predict the biological activity of new pyrimidine derivatives based on their chemical structure. mdpi.com These models can accelerate the design of new compounds by prioritizing the synthesis of molecules with the highest predicted potency. mdpi.com

Molecular Docking and Dynamics: Molecular docking can predict the binding poses of pyrimidine derivatives in the active sites of target proteins, guiding structure-based drug design. nih.govnih.gov Molecular dynamics simulations can then be used to study the stability of these interactions and the conformational changes that occur upon binding.

Table 2: Applications of Computational Modeling in Pyrimidine Research

Modeling Technique Application Potential Outcome
QM/MM Simulations Studying covalent bond formation with target proteins. acs.org Detailed mechanistic understanding of inhibitor reactivity and selectivity.
3D-QSAR Modeling Predicting biological activity from molecular structure. mdpi.com Rational design of more potent compounds; reduced need for extensive synthesis.
Molecular Docking Predicting binding modes of ligands in protein targets. nih.gov Identification of key interactions for structure-based design.
Molecular Dynamics Simulating the movement of ligand-protein complexes over time. Assessment of binding stability and conformational changes.

Collaborative Research Opportunities in Interdisciplinary Fields Utilizing Pyrimidine Chemistry

The versatility of the pyrimidine scaffold creates numerous opportunities for collaboration across different scientific disciplines. dntb.gov.ua Future research on this compound will benefit from an interdisciplinary approach.

Potential areas for collaboration include:

Medicinal Chemistry and Chemical Biology: Synthetic chemists can design and create novel pyrimidine derivatives, while chemical biologists can use these compounds as probes to investigate complex biological processes. dntb.gov.ua

Computational Science and Experimental Biology: Computational chemists can build predictive models that guide the synthesis and testing of new compounds by experimental biologists, creating an efficient feedback loop for drug discovery. researchgate.netmdpi.com

Materials Science and Pharmacology: The unique electronic properties of pyrimidines can be exploited in materials science for applications such as organic light-emitting diodes (OLEDs) or fluorescent sensors. researchgate.net Collaborations with pharmacologists could explore the potential for creating novel drug delivery systems or diagnostic tools.

Agrochemistry and Environmental Science: Pyrimidine derivatives are found in some fungicides and insecticides. mdpi.comnih.gov Interdisciplinary research could focus on developing new, more effective, and environmentally benign agrochemicals.

By fostering these collaborations, the scientific community can fully harness the potential of pyrimidine chemistry to address challenges in medicine, technology, and agriculture.

Q & A

Q. What are the recommended synthetic routes for (2-Methanesulfonyl-pyrimidin-4-yl)-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrimidine core via cyclocondensation reactions (e.g., using guanidine or amidines with α,β-unsaturated ketones).
  • Step 2: Sulfonylation at the 2-position using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).
  • Step 3: Amine functionalization at the 4-position via nucleophilic substitution or Buchwald-Hartwig coupling .

Key Variables:

  • Temperature: Higher temperatures (80–100°C) improve sulfonylation efficiency but may increase side products.
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity but require careful purification to avoid residual solvent interference .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm amine proton resonance at δ 5.8–6.2 ppm and methylsulfonyl group at δ 3.1–3.3 ppm.
    • ¹³C NMR: Pyrimidine carbons appear at 155–165 ppm; sulfonyl carbon at ~40 ppm .
  • Mass Spectrometry (HRMS): Look for [M+H]⁺ peaks matching the molecular formula (C₆H₈N₃O₂S⁺, m/z 186.04).
  • X-ray Crystallography: Resolve spatial arrangement, especially the dihedral angle between pyrimidine and sulfonyl groups (e.g., 6.4° observed in similar structures) .

Q. What preliminary biological screening strategies are appropriate for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, CDK2) due to the pyrimidine scaffold’s affinity for ATP-binding pockets.
  • Antimicrobial Screening: Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity: Evaluate in cancer cell lines (e.g., MCF-7, A549) via MTT assays, noting IC₅₀ values <10 µM as promising .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

Methodological Answer:

  • Modify Substituents:
    • Pyrimidine Ring: Introduce electron-withdrawing groups (e.g., Cl, F) at the 5-position to enhance electrophilicity.
    • Sulfonyl Group: Replace methanesulfonyl with aryl sulfonates to improve target selectivity .
  • Comparative Analysis: Use analogs like 4-(2-chloro-4-methylsulfonylphenyl)-pyrimidin-2-amine (IC₅₀ = 2.3 µM vs. EGFR) to benchmark potency .

Example SAR Table:

ModificationBiological Activity (IC₅₀)Key Insight
5-Fluoro substitution1.8 µM (EGFR)Enhanced kinase inhibition
Aryl sulfonate0.9 µM (CDK2)Improved selectivity

Q. How to resolve contradictory data in solubility and bioavailability studies?

Methodological Answer:

  • Solubility Conflicts:
    • pH-Dependent Solubility: Test in buffers (pH 1.2–7.4). Low solubility at neutral pH may require formulation with cyclodextrins or nanoemulsions .
    • Impurity Interference: Use HPLC-UV (C18 column, 254 nm) to detect sulfonic acid byproducts (>95% purity threshold) .
  • Bioavailability Discrepancies:
    • Permeability Assays: Compare Caco-2 cell permeability with logP values. A logP >2.5 suggests adequate absorption but may require prodrug strategies .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to EGFR (PDB: 1M17). Key interactions:
    • Sulfonyl oxygen with Lys721 (hydrogen bond).
    • Pyrimidine N1 with Met769 (hydrophobic interaction) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd <1 µM indicates strong target engagement).
  • Cellular Pathway Analysis: Western blotting for phosphorylated ERK or AKT to confirm downstream signaling inhibition .

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